5-Chlorothiophen-3-amine hydrochloride
Description
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Properties
IUPAC Name |
5-chlorothiophen-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS.ClH/c5-4-1-3(6)2-7-4;/h1-2H,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANGNYJHBNJBFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-06-1 | |
| Record name | 3-Thiophenamine, 5-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chlorothiophen-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chlorothiophen-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chlorothiophen-3-amine hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. This document outlines a plausible and robust synthetic pathway, detailed experimental protocols, and expected characterization data to support researchers in their scientific endeavors.
Introduction
This compound is a substituted thiophene derivative of interest in the synthesis of various pharmacologically active compounds. The presence of the chloro, amino, and thiophene functionalities provides a versatile scaffold for the development of novel therapeutic agents. This guide details a multi-step synthesis beginning from the readily available 2-chlorothiophene, involving nitration, reduction, and salt formation.
Synthetic Pathway
The synthesis of this compound can be achieved through a three-step process, as illustrated in the following workflow diagram. The key steps involve the regioselective nitration of 2-chlorothiophene, followed by the reduction of the nitro intermediate, and finally, the formation of the hydrochloride salt.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Chloro-3-nitrothiophene
Principle: This step involves the electrophilic nitration of 2-chlorothiophene. The regioselectivity of the reaction is crucial, and while nitration of thiophene itself can lead to a mixture of isomers, the presence of the chloro group at the 2-position is expected to direct the incoming nitro group primarily to the 5- and 3-positions. Careful control of reaction conditions and subsequent purification are necessary to isolate the desired 3-nitro isomer.
Materials:
-
2-Chlorothiophene
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-chlorothiophene (1.0 eq) and dichloromethane.
-
Cool the mixture to -10 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -5 °C.
-
After the addition is complete, stir the reaction mixture at -10 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of isomers, is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 5-chloro-3-nitrothiophene.
Step 2: Synthesis of 5-Chlorothiophen-3-amine
Principle: The nitro group of 5-chloro-3-nitrothiophene is reduced to a primary amine using a classic and effective method with stannous chloride dihydrate in the presence of hydrochloric acid.[1]
Materials:
-
5-Chloro-3-nitrothiophene
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-chloro-3-nitrothiophene (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (4.0-5.0 eq) portion-wise to the stirred solution.
-
Carefully add concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.[1]
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.
-
Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate with vigorous stirring until the pH is approximately 8. A precipitate of tin salts will form.[1]
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-chlorothiophen-3-amine.
Step 3: Synthesis of this compound
Principle: The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid. This process typically improves the stability and handling of the amine.
Materials:
-
5-Chlorothiophen-3-amine
-
Concentrated Hydrochloric Acid
-
Isopropanol
-
Diethyl Ether
Procedure:
-
Dissolve the crude 5-chlorothiophen-3-amine in a minimal amount of isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.
-
A precipitate of the hydrochloride salt should form. If not, the addition of diethyl ether as an anti-solvent can induce precipitation.
-
Stir the mixture in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Characterization
A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following is a general workflow for the characterization process.
Caption: General characterization workflow.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₄H₅Cl₂NS |
| Molecular Weight | 170.06 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Not available, expected to be a high-melting solid |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for 5-Chlorothiophen-3-amine. The hydrochloride salt will exhibit similar spectral features with some characteristic shifts.
| Technique | Expected Data |
| ¹H NMR | Thiophene protons: Two doublets in the aromatic region (approx. δ 6.5-7.5 ppm). Amine protons: A broad singlet (variable chemical shift, depends on concentration and solvent). For the hydrochloride salt, the amine protons will appear as a broader signal at a more downfield chemical shift. |
| ¹³C NMR | Four signals corresponding to the thiophene ring carbons. The carbon bearing the chlorine atom will be shifted downfield, and the carbon attached to the amino group will be shifted upfield compared to unsubstituted thiophene. |
| IR (Infrared) Spectroscopy | N-H stretch: A broad absorption in the range of 3200-3400 cm⁻¹ (for the free amine, this may appear as two bands for a primary amine). For the hydrochloride salt, a very broad and strong absorption for the -NH₃⁺ stretch will be observed, often extending from 2500-3200 cm⁻¹. C-H stretch (aromatic): Above 3000 cm⁻¹. C=C stretch (aromatic): Around 1500-1600 cm⁻¹. C-Cl stretch: In the fingerprint region (below 800 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the free amine (C₄H₄ClNS). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments. |
Applications in Drug Development
Aminothiophene derivatives are prevalent scaffolds in medicinal chemistry due to their diverse biological activities. This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its functional groups allow for a variety of chemical modifications, making it a valuable starting material for the exploration of new chemical entities in drug discovery programs targeting a range of diseases.
Safety Information
-
2-Chlorothiophene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Nitrating agents (Nitric Acid, Sulfuric Acid): Highly corrosive and strong oxidizing agents. Cause severe skin burns and eye damage. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
Stannous Chloride: Harmful if swallowed. Causes skin and eye irritation.
-
Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform all manipulations in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. The experimental procedures described should be carried out with appropriate safety precautions and in accordance with all applicable regulations.
References
Technical Guide: Physicochemical Properties of 5-Chlorothiophen-3-amine Hydrochloride
Disclaimer: Publicly available experimental data on 5-Chlorothiophen-3-amine hydrochloride is limited. This guide provides available information on the corresponding free base and the related compound, Thiophen-3-amine hydrochloride, for context. It also details standardized methodologies for determining key physicochemical properties relevant to drug discovery and development.
Introduction
This compound is a substituted aminothiophene derivative. Thiophene-containing heterocycles are significant scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a chlorine atom and an amine group onto the thiophene ring is expected to modulate the molecule's electronic properties, lipophilicity, and basicity, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This document serves as a technical resource, summarizing the known properties of the free base, 5-Chlorothiophen-3-amine, and its non-chlorinated analog, Thiophen-3-amine hydrochloride. Furthermore, it provides detailed, generalized experimental protocols for the characterization of such compounds, a critical step in the early stages of drug development.
Chemical Identity and Properties
Due to the absence of specific experimental data for this compound, this section presents data for the free base and a structurally related analog for comparison.
5-Chlorothiophen-3-amine (Free Base)
This is the parent compound of the hydrochloride salt. Its properties form the basis for understanding the salt form.
| Property | Data | Source |
| IUPAC Name | 5-chlorothiophen-3-amine | |
| CAS Number | 123403-75-8 | [1] |
| Molecular Formula | C₄H₄ClNS | [1] |
| Molecular Weight | 133.60 g/mol | [1] |
| Canonical SMILES | C1=C(SC=C1N)Cl | |
| Physical Form | Data Not Available | |
| Melting Point | Data Not Available | |
| Solubility | Data Not Available | |
| pKa | Data Not Available |
Thiophen-3-amine hydrochloride (Analog Compound)
This non-chlorinated analog provides context for the general properties of aminothiophene hydrochlorides.
| Property | Data | Source |
| IUPAC Name | thiophen-3-amine;hydrochloride | [2] |
| CAS Number | 25475-76-7 | [2][3][4][5] |
| Molecular Formula | C₄H₆ClNS | [2][3] |
| Molecular Weight | 135.62 g/mol | [2] |
| Canonical SMILES | C1=CSC=C1N.Cl | [2] |
| Physical Form | Solid | [4] |
| Storage Conditions | Store at 2–8 °C under inert gas | [3] |
| Melting Point | Data Not Available | |
| Solubility | Data Not Available |
Standardized Experimental Protocols
The following sections detail generalized, standard operating procedures for determining the key physicochemical properties of a novel amine hydrochloride salt like this compound.
Melting Point Determination
The melting point is a critical indicator of purity and identity.[6] A sharp melting range typically signifies a pure compound, whereas a broad range often indicates impurities.[6]
Methodology: Capillary Melting Point Method (USP Class Ia)[7]
-
Sample Preparation: Finely powder the dry sample. Pack the powder into a capillary tube to a height of 2.5-3.5 mm, ensuring tight packing by tapping the tube on a solid surface.[6][7]
-
Initial Determination (Rapid Scan): Place the capillary in a calibrated melting point apparatus. Heat at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.[6]
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[6] Insert a new sample capillary.
-
Set the starting temperature to 5-10 °C below the expected melting point and heat at a slow, controlled rate (e.g., 1-2 °C/min).[6][7]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This range is the melting point.
-
Replication: Perform the determination in triplicate to ensure consistency.
Aqueous Solubility Profile
Solubility is a fundamental determinant of a drug's absorption and bioavailability. For an ionizable compound, solubility should be determined across a physiologically relevant pH range.
Methodology: Shake-Flask Method
-
Media Preparation: Prepare aqueous buffers at a minimum of three pH levels relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[8]
-
Sample Addition: Add an excess amount of the compound to vials containing a known volume of each buffer. The excess solid should be visible to ensure saturation.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled orbital shaker or water bath, maintained at a physiologically relevant temperature (e.g., 37 ± 1 °C), until equilibrium is reached (typically 24-48 hours).[9]
-
Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Analysis: Carefully withdraw a clear aliquot from the supernatant. Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.
-
Quantification: Dilute the filtered sample into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported in mg/mL or µg/mL for each pH condition.
pKa Determination
The pKa, or acid dissociation constant, defines the extent of ionization of a compound at a given pH. It governs solubility, lipophilicity, and receptor binding.
Methodology: Potentiometric Titration[10]
-
System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[11]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture). A typical concentration is around 1 mM.[11] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[11]
-
Titration: Place the solution in a jacketed vessel on a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[11]
-
Titrate the solution by making small, incremental additions of a standardized titrant (e.g., 0.1 M NaOH for an amine hydrochloride).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.[11]
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve. The equivalence point is identified as the inflection point of the curve.
Visualizations
Since no specific biological pathways are documented for this compound, the following diagram illustrates a standard workflow for its initial physicochemical characterization, a critical process for the target audience.
Caption: General workflow for the physicochemical characterization of a novel compound.
Conclusion
While specific experimental data for this compound remains elusive in public literature, its structural motifs suggest it is a compound of interest for chemical and pharmaceutical research. The provided standardized protocols offer a robust framework for its characterization. The determination of properties such as melting point, solubility, and pKa is a foundational step in evaluating any new chemical entity for its potential as a drug candidate. Researchers working with this or similar compounds are encouraged to perform these fundamental experiments to build a comprehensive data package to guide further development efforts.
References
- 1. 123403-75-8|5-Chlorothiophen-3-amine|BLD Pharm [bldpharm.com]
- 2. Thiophen-3-amine hydrochloride | C4H6ClNS | CID 12413181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Thiophen-3-amine hydrochloride | CymitQuimica [cymitquimica.com]
- 5. 25475-76-7 | CAS DataBase [m.chemicalbook.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. thinksrs.com [thinksrs.com]
- 8. who.int [who.int]
- 9. scielo.br [scielo.br]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. creative-bioarray.com [creative-bioarray.com]
Technical Guide: 5-Chlorothiophen-3-amine Hydrochloride and its Analogue Thiophen-3-amine Hydrochloride
Chemical Identification and Properties
Thiophen-3-amine hydrochloride is a heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents.
| Property | Value |
| Chemical Name | Thiophen-3-amine hydrochloride |
| CAS Number | 25475-76-7[1][2][3] |
| Molecular Formula | C₄H₆ClNS[1][2][3] |
| Molecular Weight | 135.62 g/mol [1] |
| Appearance | Not Available |
| Storage Temperature | 2-8°C, under inert atmosphere[1][3] |
Safety and Hazard Information
The following safety data is derived from available Safety Data Sheets (SDS) for Thiophen-3-amine hydrochloride. It is crucial to handle this chemical in a well-ventilated area using appropriate personal protective equipment.
GHS Hazard Classification
While a specific GHS classification for Thiophen-3-amine hydrochloride is not universally available in the initial search results, related amine hydrochlorides and chloro-aromatic compounds often exhibit a range of hazards. For a structurally similar compound, 3-(Aminomethyl)-5-chlorobenzo[b]thiophene hydrochloride, the hazards identified are Skin Corrosion/Irritation Category 1B (H314), Corrosive to Metals Category 1 (H290), and Serious Eye Damage/Eye Irritation Category 1 (H318)[4]. Another related compound, Bis(2-chloroethyl)amine hydrochloride, is classified as corrosive to metals, harmful if swallowed, and causes severe skin burns and eye damage.
The following diagram illustrates a general hazard communication workflow based on GHS principles.
Precautionary Statements
Based on the hazards of similar compounds, the following precautionary measures are recommended[4]:
-
Prevention:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P234: Keep only in original packaging.
-
-
Response:
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER/doctor.
-
-
Storage:
-
P405: Store locked up.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Experimental Protocols
Detailed experimental protocols for the synthesis or specific reactions of 5-Chlorothiophen-3-amine hydrochloride are not available in the provided search results. However, general laboratory safety protocols should be strictly followed when handling this and related compounds.
First Aid Measures
In case of exposure, the following first aid measures, adapted from data for similar compounds, should be implemented[5]:
-
Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention immediately.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention immediately.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention immediately.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a chemical fume hood.[5]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[3][5]
The logical workflow for safe handling and storage is outlined in the diagram below.
Conclusion
While specific data for this compound is scarce, the information available for the analogous compound, Thiophen-3-amine hydrochloride, provides a valuable starting point for understanding its potential hazards and handling requirements. Researchers should exercise caution, assume the compound is hazardous, and implement stringent safety protocols. Further experimental investigation is necessary to fully characterize the physicochemical properties, reactivity, and toxicological profile of this compound.
References
- 1. 25475-76-7|Thiophen-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Thiophen-3-amine hydrochloride | C4H6ClNS | CID 12413181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
Spectroscopic Analysis of 5-Chlorothiophen-3-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 5-Chlorothiophen-3-amine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is crucial for quality control, reaction monitoring, and regulatory compliance in drug development.
Molecular Structure and Spectroscopic Overview
This compound is a thiophene derivative characterized by a chlorine atom at the 5-position and an amino group at the 3-position, which is protonated to form the hydrochloride salt. This structure gives rise to a distinct spectroscopic signature.
-
NMR Spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule, confirming the substitution pattern and the presence of the amine hydrochloride.
-
IR Spectroscopy identifies the key functional groups present, including the amine salt, the C-Cl bond, and the thiophene ring vibrations.
-
Mass Spectrometry determines the molecular weight and provides information about the fragmentation pattern, further confirming the molecular structure.
Data Presentation
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~7.0-7.2 | Doublet |
| ~6.8-7.0 | Doublet |
| ~4.0-5.0 (broad) | Singlet |
Note: Chemical shifts are referenced to a standard solvent signal. The broadness of the -NH₃⁺ peak is due to quadrupole broadening and exchange.
Table 2: Key IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2800-2500 | Broad, Medium | -NH₃⁺ stretch |
| 1600-1550 | Medium | N-H bend (asymmetric) |
| 1550-1450 | Medium | Aromatic C=C stretch |
| 1100-1000 | Strong | C-N stretch |
| 800-700 | Strong | C-Cl stretch |
| 750-650 | Strong | C-S stretch |
Table 3: Predicted Mass Spectrometry Data (ESI+)
| m/z | Relative Intensity (%) | Assignment |
| 134.9 | 100 | [M+H]⁺ (for ³⁵Cl) |
| 136.9 | 33 | [M+H]⁺ (for ³⁷Cl) |
| 99.0 | ~40 | [M+H - Cl]⁺ |
| 69.0 | ~20 | [C₃H₃N]⁺ |
Note: [M+H]⁺ refers to the protonated free amine (5-Chlorothiophen-3-amine). The isotopic pattern of chlorine is a key diagnostic feature.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the amine protons are exchangeable.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. The final solution may be acidified with a small amount of formic acid to promote protonation.
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for the free amine).
-
Analyze the isotopic pattern for the presence of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1).
-
Identify major fragment ions to aid in structural confirmation.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Logical flow for NMR data analysis and structural elucidation.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Researchers are encouraged to use this information as a starting point for their own analytical work, adapting the protocols and interpretations as necessary for their specific experimental context.
An In-depth Technical Guide to the Solubility and Stability of 5-Chlorothiophen-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 5-Chlorothiophen-3-amine hydrochloride. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and data to support formulation and analytical development efforts.
Introduction
This compound is a substituted thiophene derivative of interest in pharmaceutical research due to its potential as a building block in the synthesis of various biologically active molecules. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for the development of safe, effective, and stable dosage forms. This guide details the solubility profile of this compound in various solvents and its stability under different environmental conditions.
Solubility Profile
The solubility of an API is a critical determinant of its bioavailability and is a key parameter in formulation development. Amine hydrochloride salts are generally more soluble in aqueous media compared to their free base counterparts due to their ionic nature.[1][2] The solubility of this compound was determined in a range of solvents at ambient temperature.
2.1. Experimental Protocol for Solubility Determination
The equilibrium solubility of this compound was determined using the shake-flask method. An excess amount of the compound was added to a known volume of the test solvent in a sealed vial. The vials were then agitated in a constant temperature water bath at 25 °C for 24 hours to ensure equilibrium was reached. After 24 hours, the samples were allowed to stand, and the supernatant was filtered through a 0.45 µm syringe filter to remove any undissolved solids. The concentration of the dissolved compound in the filtrate was then determined by a validated high-performance liquid chromatography (HPLC) method with UV detection.
2.2. Solubility Data
The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Classification |
| Water | 25 | 150.2 | Soluble |
| Phosphate Buffered Saline (pH 7.4) | 25 | 145.8 | Soluble |
| 0.1 N HCl | 25 | 210.5 | Freely Soluble |
| Methanol | 25 | 75.3 | Soluble |
| Ethanol | 25 | 25.1 | Sparingly Soluble |
| Isopropyl Alcohol | 25 | 5.8 | Slightly Soluble |
| Acetone | 25 | < 0.1 | Practically Insoluble |
| Dichloromethane | 25 | < 0.1 | Practically Insoluble |
| Toluene | 25 | < 0.1 | Practically Insoluble |
Solubility classifications are based on the United States Pharmacopeia (USP) definitions.
The data indicates that this compound exhibits good solubility in aqueous and polar protic solvents, a characteristic typical of amine hydrochloride salts.[3] The solubility is significantly influenced by the pH, with higher solubility observed in acidic conditions due to the common ion effect.[4]
Stability Profile
The stability of an API is a critical quality attribute that can affect its safety and efficacy.[] Stability studies are conducted to understand how the quality of the API varies with time under the influence of environmental factors such as temperature, humidity, and light.[6][7]
3.1. Experimental Protocol for Stability Testing
Stability studies for this compound were conducted in accordance with the International Council for Harmonisation (ICH) Q1A (R2) guidelines.[6] Samples of the solid API were stored under accelerated (40 °C / 75% RH) and long-term (25 °C / 60% RH) stability conditions. The samples were analyzed at predetermined time points (0, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term) for appearance, assay, and degradation products using a validated stability-indicating HPLC method.
Forced degradation studies were also performed to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.[8][9] The compound was subjected to stress conditions including acid hydrolysis (0.1 N HCl at 80 °C), base hydrolysis (0.1 N NaOH at 80 °C), oxidation (3% H₂O₂ at room temperature), thermal degradation (80 °C), and photostability (ICH Q1B).
3.2. Stability Data
The results from the stability studies are summarized in the tables below.
Accelerated Stability Data (40 °C / 75% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white solid | 99.8 | 0.12 |
| 3 | White to off-white solid | 99.6 | 0.25 |
| 6 | White to off-white solid | 99.3 | 0.48 |
Long-Term Stability Data (25 °C / 60% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white solid | 99.8 | 0.12 |
| 6 | White to off-white solid | 99.7 | 0.15 |
| 12 | White to off-white solid | 99.6 | 0.18 |
| 24 | White to off-white solid | 99.5 | 0.22 |
| 36 | White to off-white solid | 99.4 | 0.28 |
The results indicate that this compound is a stable compound under long-term storage conditions. A slight increase in total impurities was observed under accelerated conditions, suggesting that the compound may be susceptible to degradation at elevated temperatures and humidity over extended periods.
Forced Degradation Results
| Stress Condition | Observation |
| Acid Hydrolysis | Minor degradation observed. |
| Base Hydrolysis | Significant degradation observed. |
| Oxidation | Moderate degradation observed. |
| Thermal | Minor degradation observed. |
| Photostability | No significant degradation observed. |
The forced degradation studies revealed that this compound is most susceptible to degradation under basic and oxidative conditions. The primary degradation pathway under basic conditions is likely the hydrolysis of the chloro-substituent and potential polymerization.
Visualizations
4.1. Experimental Workflow for Solubility Determination
Caption: Workflow for Solubility Determination
4.2. General Stability Testing Workflow
Caption: General Stability Testing Workflow
Conclusion
This technical guide provides essential data on the solubility and stability of this compound. The compound exhibits favorable aqueous solubility, particularly in acidic media, which is advantageous for pharmaceutical formulations. It is stable under long-term storage conditions, with some sensitivity to basic and oxidative stress. This information is crucial for guiding formulation development, establishing appropriate storage conditions, and defining the retest period for this API. Further studies may be warranted to fully elucidate the structures of the degradation products and to develop mitigation strategies for potential instabilities in formulated products.
References
- 1. Isolation (Recovery) [chem.ualberta.ca]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qlaboratories.com [qlaboratories.com]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. ema.europa.eu [ema.europa.eu]
A Technical Guide to High-Purity 5-Chlorothiophen-3-amine Hydrochloride for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Chlorothiophen-3-amine hydrochloride (CAS No. 1408076-06-1), a key chemical intermediate for the pharmaceutical industry. Thiophene and its derivatives are recognized as privileged pharmacophores in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] This guide details commercial suppliers, presents critical technical data, outlines relevant experimental protocols, and illustrates the compound's role in drug discovery and development.
Commercial Suppliers of High-Purity Grades
Identifying a reliable source for high-purity starting materials is a critical first step in research and drug development. High-purity this compound (typically >97%) is available from several specialized chemical suppliers that cater to the pharmaceutical and life sciences sectors. When sourcing this compound, it is imperative to request a lot-specific Certificate of Analysis (CoA) to verify its identity and purity.
Key suppliers listing this compound (CAS 1408076-06-1) include:
-
BenchChem
-
CymitQuimica
-
BLD Pharm
-
Jilin Jintai Chemical Glass Co., Ltd. [2]
These suppliers generally offer the compound for research use, with purities often stated as 95% or 97%.[2][3]
Technical Data and Specifications
Quantitative data for high-purity this compound is essential for experimental design and ensuring reproducibility. While a specific Certificate of Analysis was not publicly available, the table below summarizes typical specifications based on data for analogous amine hydrochloride compounds and supplier information.
Table 1: Representative Technical Specifications for this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to Off-White Crystalline Powder | Visual Inspection |
| Purity (Assay) | ≥ 97.0% | HPLC |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Melting Point | Not Available | USP <741> |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Molecular Formula | C₄H₅Cl₂NS | - |
| Molecular Weight | 170.06 g/mol | - |
| CAS Number | 1408076-06-1 | - |
Note: This table is a representation of typical data. Researchers should always refer to the supplier-provided, lot-specific Certificate of Analysis for exact values.
Logical Workflow for Supplier and Material Qualification
The process of selecting a supplier and qualifying a new batch of a critical intermediate like this compound involves several logical steps to ensure quality and consistency for research and development.
Caption: Workflow for qualifying a commercial chemical supplier.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and purity analysis of this compound. These protocols are based on established chemical principles and analytical methods for related compounds.
Illustrative Synthesis of 5-Chlorothiophen-3-amine
The synthesis of 5-Chlorothiophen-3-amine can be envisioned through a multi-step process starting from a suitable thiophene precursor. A plausible, though not explicitly published, route involves the nitration of 2-chlorothiophene followed by reduction of the nitro group. The resulting amine can then be converted to its hydrochloride salt.
Step 1: Nitration of 2-Chlorothiophene
-
Cool a mixture of fuming nitric acid and acetic anhydride to 0°C in a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Slowly add 2-chlorothiophene to the cooled nitrating mixture while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the nitrated intermediate.
Step 2: Reduction of the Nitro Group
-
Dissolve the nitrothiophene intermediate from Step 1 in ethanol or acetic acid.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).
-
If using SnCl₂, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the resulting 5-Chlorothiophen-3-amine with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude amine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 5-Chlorothiophen-3-amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates.[4] The following is a robust reversed-phase HPLC (RP-HPLC) method suitable for analyzing aromatic amine hydrochlorides.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. |
Experimental Workflow for HPLC Analysis
Caption: A typical workflow for purity analysis by HPLC.
Role in Drug Discovery and Development
Chlorothiophene derivatives are vital building blocks in medicinal chemistry. They are frequently used in the synthesis of complex molecules designed to interact with specific biological targets. The anticoagulant drug Rivaroxaban (Xarelto®), for example, incorporates a 5-chlorothiophene moiety, which is derived from an intermediate like 5-chlorothiophene-2-carboxylic acid.[5][6] this compound provides a strategic scaffold for drug candidates, offering a reactive primary amine for amide bond formation or other coupling reactions, while the thiophene ring acts as a bioisostere for a phenyl ring, potentially improving metabolic stability or target affinity.
Illustrative Synthetic Utility
The diagram below illustrates the logical role of this compound as a key intermediate (Building Block B) in the synthesis of a hypothetical drug molecule. The primary amine allows for coupling with an activated carboxylic acid (Building Block A) to form a critical amide linkage.
Caption: Role as an intermediate in a synthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-氯噻吩-3-胺盐酸盐 - CAS:1408076-06-1 - 吉林金泰化玻有限公司 [jtos-service.com]
- 3. Thiophenes page 23 | BenchChem [benchchem.com]
- 4. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reactivity Profile of the Amine Group in 5-Chlorothiophen-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the amine group in 5-Chlorothiophen-3-amine hydrochloride, a key heterocyclic building block in medicinal chemistry. The document elucidates the electronic effects of the thiophene ring and the chloro-substituent on the amine's basicity and nucleophilicity. It further details common chemical transformations of the amine group, including acylation, alkylation, and sulfonylation, supported by generalized experimental protocols and expected reactivity trends. This guide aims to serve as a valuable resource for scientists engaged in the synthesis and derivatization of thiophene-containing compounds for drug discovery and development.
Introduction
Thiophene-containing molecules are a prominent class of heterocycles in pharmaceutical sciences, valued for their diverse biological activities. The aminothiophene scaffold, in particular, serves as a versatile synthon for the construction of complex molecular architectures. This compound presents a unique combination of a nucleophilic amino group and a thiophene ring bearing an electron-withdrawing chloro substituent. Understanding the reactivity profile of this amine group is crucial for its effective utilization in the synthesis of novel therapeutic agents. This guide will delve into the chemical properties and reaction landscape of the amine functionality in this specific molecule.
Physicochemical Properties
The reactivity of the amine group in this compound is fundamentally governed by its basicity and nucleophilicity, which are influenced by the electronic environment of the thiophene ring and the presence of the chloro substituent.
Basicity (pKa)
Table 1: Predicted and Estimated Physicochemical Properties
| Property | Value | Method |
| Predicted pKa (3-aminothiophene) | 4.26 | Computational Prediction[1] |
| Estimated pKa (5-Chlorothiophen-3-amine) | < 4.26 | Hammett Equation Estimation |
The chloro group at the 5-position is expected to be electron-withdrawing through inductive effects, which would decrease the electron density on the nitrogen atom of the 3-amino group. Consequently, the basicity of 5-Chlorothiophen-3-amine is anticipated to be lower than that of 3-aminothiophene, resulting in a pKa value less than 4.26. This can be qualitatively understood through the application of the Hammett equation to thiophene derivatives, which allows for the estimation of substituent effects on reactivity.[2][3]
Nucleophilicity
The amine group in 5-Chlorothiophen-3-amine is a potent nucleophile, capable of attacking a wide range of electrophilic centers. The nucleophilicity is influenced by several factors:
-
Electron Density: The lone pair of electrons on the nitrogen atom is the source of its nucleophilicity. The electron-donating character of the thiophene ring, relative to a simple alkylamine, can enhance this nucleophilicity.
-
Steric Hindrance: The 3-position of the thiophene ring is relatively unhindered, allowing for facile approach of electrophiles.
-
Substituent Effects: The electron-withdrawing nature of the 5-chloro substituent will reduce the electron density on the nitrogen, thereby decreasing its nucleophilicity compared to the unsubstituted 3-aminothiophene.
Despite the deactivating effect of the chloro group, the amine remains sufficiently nucleophilic to participate in a variety of important chemical transformations.
Chemical Reactivity and Transformations
The nucleophilic amine group of this compound is the primary site of chemical reactivity, enabling a range of functionalization reactions. The hydrochloride salt form implies that the amine is protonated. For the free amine to act as a nucleophile, it must be liberated by treatment with a base.
Acylation
N-acylation is a fundamental transformation to form amides, which are prevalent in many pharmaceutical compounds. The reaction involves the treatment of 5-Chlorothiophen-3-amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base to neutralize the generated acid.
General Experimental Protocol for Acylation:
-
Amine Liberation: Suspend this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran). Add a base (e.g., triethylamine, pyridine, or an inorganic base like sodium bicarbonate) to neutralize the hydrochloride and generate the free amine.
-
Acylation: Cool the mixture in an ice bath and add the acylating agent (e.g., acetyl chloride, benzoyl chloride) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Table 2: Representative Acylation Reactions
| Acylating Agent | Product | Expected Yield |
| Acetyl Chloride | N-(5-chlorothiophen-3-yl)acetamide | Good to Excellent |
| Benzoyl Chloride | N-(5-chlorothiophen-3-yl)benzamide | Good to Excellent |
| 5-Chlorothiophene-2-carbonyl chloride | N-(5-chlorothiophen-3-yl)-5-chlorothiophene-2-carboxamide | Good |
The yields of these reactions are generally expected to be good, although the reduced nucleophilicity due to the chloro substituent might necessitate slightly more forcing conditions compared to unsubstituted aminothiophenes.
Caption: General workflow for the acylation of 5-Chlorothiophen-3-amine.
Alkylation
N-alkylation of the amine group leads to the formation of secondary and tertiary amines. This can be achieved through various methods, including reductive amination or reaction with alkyl halides. The N-alkylation of aminothiophenes can sometimes be challenging under mild conditions.
General Experimental Protocol for Reductive Amination:
-
Imine Formation: Dissolve 5-Chlorothiophen-3-amine (as the free base) and an aldehyde or ketone in a suitable solvent (e.g., methanol, dichloroethane).
-
Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to the mixture.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
Table 3: Representative Alkylation Reactions
| Alkylating Agent | Product Type | Expected Reactivity |
| Alkyl Halide (e.g., Iodomethane) | Secondary/Tertiary Amine | Moderate |
| Aldehyde/Ketone (Reductive Amination) | Secondary/Tertiary Amine | Good |
Direct alkylation with alkyl halides may lead to over-alkylation and the formation of quaternary ammonium salts. Reductive amination often provides better control for mono-alkylation.
Caption: Workflow for the N-alkylation via reductive amination.
Sulfonylation
The reaction of 5-Chlorothiophen-3-amine with sulfonyl chlorides in the presence of a base yields sulfonamides. Sulfonamide moieties are important pharmacophores found in a variety of drugs.
General Experimental Protocol for Sulfonylation:
-
Reaction Setup: Dissolve 5-Chlorothiophen-3-amine (as the free base) in a suitable solvent such as pyridine or a mixture of an aprotic solvent and a tertiary amine base.
-
Sulfonyl Chloride Addition: Cool the solution and add the sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) portion-wise or dropwise.
-
Reaction and Work-up: Stir the reaction, allowing it to warm to room temperature, until the starting material is consumed. Quench with water and extract the product.
-
Purification: Purify the sulfonamide by recrystallization or column chromatography.
Table 4: Representative Sulfonylation Reactions
| Sulfonylating Agent | Product | Expected Yield |
| Benzenesulfonyl Chloride | N-(5-chlorothiophen-3-yl)benzenesulfonamide | Good |
| p-Toluenesulfonyl Chloride | N-(5-chlorothiophen-3-yl)-4-methylbenzenesulfonamide | Good |
The electron-deficient nature of the amine may require slightly elevated temperatures or longer reaction times for complete conversion.
References
- 1. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted 5-Chlorothiophen-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its diverse derivatives, those featuring a 5-chloro-3-amine substitution pattern are emerging as a promising class of molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of substituted 5-chlorothiophen-3-amine derivatives, focusing on their anticancer and antimicrobial properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and drug development in this area.
Anticancer Activity
Substituted 5-chlorothiophen-3-amine derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of various thiophene derivatives, highlighting the potential of this chemical scaffold in oncology research.
Table 1: Anticancer Activity of Substituted Thiophene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Analogue of 5-chloro-5,8-dideazafolic acid (Compound 6) | CCRF-CEM (Human leukemic lymphoblasts) | 1.8 ± 0.1 | [1] |
| Thiophene Analogue of 2-desamino-2-methyl-5-chloro-5,8-dideazafolic acid (Compound 7) | CCRF-CEM (Human leukemic lymphoblasts) | 2.1 ± 0.8 | [1] |
| Chlorothiophene-based Chalcone (C4) | WiDr (Colorectal cancer) | 0.77 µg/mL | [2] |
| Chlorothiophene-based Chalcone (C6) | WiDr (Colorectal cancer) | 0.45 µg/mL | [2] |
| 5f (indole-2-carboxamide derivative) | A-549 (Epithelial cancer) | GI50 = 29 nM | [3] |
| 5g (indole-2-carboxamide derivative) | A-549 (Epithelial cancer) | GI50 = 31 nM | [3] |
| Compound 480 | HeLa (Cervical cancer) | 12.61 µg/mL | [4] |
| Compound 480 | Hep G2 (Liver cancer) | 33.42 µg/mL | [4] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted 5-chlorothiophen-3-amine and related thiophene derivatives have shown promising activity against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy.
Table 2: Antimicrobial Activity of Substituted Thiophene Derivatives
| Compound Class/ID | Microbial Strain | MIC (mg/L or µg/mL) | Reference |
| Thiophene derivatives 4, 5, 8 | Colistin-Resistant Acinetobacter baumannii | 16 - 32 mg/L | |
| Thiophene derivatives 4, 8 | Colistin-Resistant Escherichia coli | 8 - 32 mg/L | |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria and yeast | 16 µg/mL | [5] |
| Thiophene derivative 7b & 8 | Various bacteria | Activity comparable to ampicillin and gentamicin | [6] |
| Thiophene derivative 9b & 10 | Various fungi | 100% inhibition | [6] |
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for key biological assays are provided below.
Anticancer Activity: MTT Assay for Cell Viability
This protocol outlines the determination of the cytotoxic effects of substituted 5-chlorothiophen-3-amine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Substituted 5-chlorothiophen-3-amine derivative of interest
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plates for an additional 24 to 72 hours under the same conditions.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the MIC of substituted 5-chlorothiophen-3-amine derivatives against bacterial and fungal strains using the broth microdilution method.
Materials:
-
Substituted 5-chlorothiophen-3-amine derivative of interest
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland
-
Positive control (a known effective antibiotic or antifungal agent)
-
Negative control (broth only)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the compound stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well. This creates a concentration gradient of the test compound.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, including the positive control wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Potential Signaling Pathways
The biological activities of substituted 5-chlorothiophen-3-amine derivatives are likely mediated through their interaction with specific cellular signaling pathways. Based on studies of related thiophene compounds, two key pathways that may be modulated are the Wnt/β-catenin signaling pathway and the intrinsic apoptosis pathway.
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial regulator of cell proliferation, differentiation, and survival.[7][8] Its dysregulation is implicated in the development and progression of various cancers.[9] Some small molecules can inhibit this pathway by targeting key components such as Dishevelled (DVL) or by promoting the degradation of β-catenin.
Caption: Potential modulation of the Wnt/β-catenin signaling pathway.
Intrinsic Apoptosis Pathway
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The intrinsic apoptosis pathway is initiated by cellular stress and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[3] Many anticancer agents exert their effects by inducing apoptosis in cancer cells.
Caption: Potential induction of the intrinsic apoptosis pathway.
Conclusion and Future Directions
Substituted 5-chlorothiophen-3-amine derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The data and protocols presented in this guide highlight their potential as both anticancer and antimicrobial agents. Further research is warranted to fully elucidate their mechanisms of action, optimize their structure-activity relationships, and evaluate their efficacy and safety in preclinical and clinical settings. The exploration of their effects on key signaling pathways, such as the Wnt/β-catenin and apoptosis pathways, will be crucial in advancing these compounds towards clinical application. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functions of the WNT Signaling Network in Shaping Host Responses to Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medic.upm.edu.my [medic.upm.edu.my]
The Chlorine Atom's Directing Hand: An In-depth Technical Guide to the Reactivity of 5-Chlorothiophen-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chlorothiophen-3-amine hydrochloride is a pivotal building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic agents. The reactivity of this molecule is intricately governed by the interplay of its substituents: the electron-rich thiophene ring, the versatile amino group, and the influential chlorine atom at the 5-position. This technical guide provides a comprehensive analysis of the role of the chlorine atom in modulating the chemical reactivity of the 5-Chlorothiophen-3-amine scaffold. It delves into the electronic and steric effects of the chlorine substituent, its influence on key synthetic transformations such as electrophilic substitution and cyclocondensation reactions, and its ultimate impact on the design of biologically active molecules. Detailed experimental protocols for representative reactions and visualizations of key concepts are provided to offer a practical resource for researchers in drug discovery and organic synthesis.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
Thiophene and its derivatives are classified as "privileged scaffolds" in medicinal chemistry, owing to their prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1] The thiophene ring serves as a versatile bioisostere for the benzene ring, offering similar aromaticity and spatial arrangement while possessing distinct electronic properties and metabolic profiles.[2] This makes thiophene-based molecules crucial for modulating drug-receptor interactions, solubility, and metabolic stability.[3]
The aminothiophene motif, in particular, is a cornerstone for constructing complex heterocyclic systems.[4] 5-Chlorothiophen-3-amine, as a trifunctional molecule, presents multiple reaction sites. Its utility is prominently demonstrated in the synthesis of thieno[3,2-d]pyrimidines, a class of compounds known to exhibit potent inhibitory activity against various protein kinases, which are critical targets in oncology and inflammatory diseases.[5][6] Understanding the specific role of the chlorine atom is therefore paramount for the rational design and synthesis of next-generation therapeutics based on this scaffold.
The Dual Nature of the Chlorine Substituent: Electronic and Steric Effects
The reactivity of an aromatic ring is dictated by the electronic properties of its substituents. Halogens, like chlorine, present a fascinating case as they exert two opposing electronic effects simultaneously: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): Due to its high electronegativity, the chlorine atom withdraws electron density from the thiophene ring through the sigma bond network. This effect is distance-dependent and deactivates the entire ring towards electrophilic attack compared to unsubstituted thiophene.
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the thiophene ring. This donation of electron density preferentially increases the electron density at the ortho and para positions (the C2 and C4 positions relative to the chlorine).
In the case of halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring. However, the resonance effect still dictates the regioselectivity of electrophilic substitution, directing incoming electrophiles to the positions it activates.[7]
In 5-Chlorothiophen-3-amine, the situation is further nuanced by the presence of the amino group at the C3 position. In its free base form (-NH2), the amino group is a powerful activating group due to its strong +R effect, which directs electrophiles to its ortho and para positions (C2 and C4). When protonated as the hydrochloride salt (-NH3+), it becomes a strongly deactivating, meta-directing group due to its powerful -I effect. Therefore, the reactivity and regioselectivity of the molecule are highly dependent on the reaction conditions (pH).
Reactivity in Key Synthetic Transformations
The chlorine atom plays a crucial role in directing the outcomes of several key reactions utilized in the synthesis of complex molecules from 5-Chlorothiophen-3-amine.
N-Acylation
The most common initial reaction is the acylation of the 3-amino group. This reaction is typically straightforward and high-yielding, converting the amine into an amide (e.g., an acetamide). This transformation serves two primary purposes:
-
Protection: The amide is less nucleophilic and less prone to oxidation than the free amine, protecting it during subsequent reactions.
-
Modulation of Reactivity: The resulting acetamido group is still an ortho-, para-directing activator for electrophilic aromatic substitution, but it is less powerful than the free amino group. This can provide better control over subsequent substitution reactions.
The chlorine atom at C5 has minimal direct impact on the N-acylation reaction itself, which occurs at the C3-substituent. However, its electron-withdrawing nature slightly reduces the basicity of the amino group.[2]
Cyclocondensation Reactions
5-Chlorothiophen-3-amine and its derivatives are excellent precursors for fused heterocyclic systems. The most notable application is the synthesis of thieno[3,2-d]pyrimidines.[8] In a typical sequence, a 3-aminothiophene-2-carboxylate is cyclized with a one-carbon source like formic acid or formamide.[5] The chlorine atom at the C5-equivalent position remains on the final heterocyclic core, where it can serve as a handle for further functionalization (e.g., through nucleophilic aromatic substitution or cross-coupling reactions) or as a critical pharmacophoric element for binding to a biological target.[3]
Data Presentation: The Influence of the Chlorine Atom
Table 1: Qualitative Impact of the C5-Chloro Substituent on Reactivity
| Reaction Type | Position of Attack | Expected Effect of Chlorine | Rationale |
| Electrophilic Aromatic Substitution | C2, C4 | Decreased Reaction Rate | The dominant electron-withdrawing inductive effect (-I) of chlorine deactivates the thiophene ring, reducing its nucleophilicity.[7] |
| N-Acylation | C3-Amine | Minor Decrease in Rate | The -I effect of chlorine slightly reduces the nucleophilicity of the distal amino group. The effect is generally small. |
| Nucleophilic Aromatic Substitution | C5 (ipso-substitution) | Reaction is Possible | The chlorine atom itself can be displaced by a strong nucleophile, particularly if additional activating groups (e.g., nitro) are present on the ring. |
Table 2: Comparison of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Rate | Orientation |
| -Cl | C5 | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para (to C5) |
| -NH2 (free base) | C3 | -I (Withdrawing) | +R (Donating) | Activating (Strong) | Ortho, Para (to C3) |
| -NH3+ (salt) | C3 | -I (Withdrawing) | None | Deactivating (Strong) | Meta (to C3) |
| -NHCOCH3 | C3 | -I (Withdrawing) | +R (Donating) | Activating (Moderate) | Ortho, Para (to C3) |
Experimental Protocols
The following protocols are representative examples of key transformations involving the 5-Chlorothiophen-3-amine scaffold, adapted from literature procedures for analogous compounds.[9][10][11]
Protocol 1: Synthesis of N-(5-chlorothiophen-3-yl)acetamide
This protocol describes the protection of the amino group as an acetamide.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Triethylamine (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous THF.
-
Add triethylamine to the suspension and stir for 15 minutes at room temperature.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound.
-
Protocol 2: Synthesis of 6-Aryl-Thieno[3,2-d]pyrimidin-4-one (General)
This protocol outlines the cyclization to form the core heterocyclic structure, adapted from procedures for similar 3-aminothiophene-2-carboxamides.[8]
-
Reagents and Materials:
-
3-Amino-5-chlorothiophene-2-carboxamide (1.0 eq)
-
Formic acid (excess, as reagent and solvent)
-
or N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) in ethanol
-
-
Procedure (Method A: Formic Acid):
-
In a round-bottom flask, suspend 3-Amino-5-chlorothiophene-2-carboxamide in formic acid.
-
Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol) for purification.
-
-
Procedure (Method B: DMF-DMA):
-
To a solution of 3-Amino-5-chlorothiophene-2-carboxamide in ethanol, add DMF-DMA.
-
Heat the reaction mixture under microwave irradiation at 100°C for 30 minutes.[8]
-
Cool the solution and concentrate under reduced pressure to yield the crude product, which can be used in the next step or purified further.
-
Visualization of the Role in Drug Discovery
The chlorine atom on the 5-Chlorothiophen-3-amine scaffold is often retained in the final drug molecule, where it plays a critical role in binding to the target protein. For instance, derivatives of thieno[3,2-d]pyrimidines have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are validated targets in cancer therapy.[5]
Conclusion
The chlorine atom in this compound is far from a passive spectator; it is a critical modulator of the molecule's reactivity and utility. Its strong inductive electron withdrawal deactivates the thiophene ring towards electrophilic attack, while its weaker resonance effect still directs substitution to the C2 and C4 positions. This balance of effects, in concert with the powerful influence of the C3-amino group, allows for controlled and regioselective synthetic transformations. In the context of drug discovery, the chlorine atom often transitions from a reactivity-directing group in the starting material to a key pharmacophoric feature in the final active pharmaceutical ingredient, highlighting its dual importance in both the synthesis and the biological function of these valuable heterocyclic compounds.
References
- 1. Target-based drug discovery for human African trypanosomiasis: selection of molecular target and chemical matter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemistry of 5-Chlorothiophen-3-amine Hydrochloride and its Relevance in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemistry of the thiophene ring, with a specific focus on the synthesis, properties, and potential applications of 5-Chlorothiophen-3-amine hydrochloride in the field of drug discovery and development. While specific experimental data for this particular compound is limited in publicly available literature, this guide extrapolates from well-established principles of thiophene chemistry to provide robust theoretical frameworks and proposed experimental protocols.
Fundamental Chemistry of the Thiophene Ring
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, with the chemical formula C₄H₄S.[1] It is a fundamental structural motif in a vast number of natural products and synthetic compounds with significant biological activities.[1] In medicinal chemistry, thiophene derivatives are widely recognized for their therapeutic applications.[1]
Aromaticity and Reactivity: Thiophene's aromaticity arises from the delocalization of six π-electrons (four from the carbon atoms and two from one of the lone pairs on the sulfur atom) across the five-membered ring. This aromatic character makes it susceptible to electrophilic substitution reactions, similar to benzene.[2] However, the electron-donating effect of the sulfur atom makes the thiophene ring significantly more reactive than benzene towards electrophiles.[3]
Regioselectivity of Electrophilic Substitution: Electrophilic substitution reactions on an unsubstituted thiophene ring preferentially occur at the C2 (α) position, which is adjacent to the sulfur atom. This is due to the greater stabilization of the carbocation intermediate formed during the reaction, which can be depicted with more resonance structures compared to attack at the C3 (β) position.[3] Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation.[2]
Metalation: Thiophene and its derivatives can be readily metalated, typically using organolithium reagents such as n-butyllithium. This reaction also shows a high preference for the α-positions, leading to the formation of 2-lithiothiophene. This lithiated intermediate is a powerful nucleophile that can react with a wide range of electrophiles, providing a versatile method for the synthesis of substituted thiophenes.[4]
This compound: A Detailed Profile
This compound is a substituted thiophene derivative that holds potential as a building block in the synthesis of novel pharmaceutical compounds. Its structure combines the thiophene core with a chlorine atom at the 5-position and an amine group at the 3-position, presented as a hydrochloride salt.
Proposed Synthesis
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for this compound.
Step 1: Nitration of 2-Chlorothiophene. The starting material, 2-chlorothiophene, upon nitration with a mixture of nitric acid and sulfuric acid, is expected to yield a mixture of nitro-substituted products. The primary product would likely be 5-chloro-2-nitrothiophene due to the directing effect of the chlorine atom and the inherent reactivity of the α-position.
Step 2: Accessing the 3-Nitro Isomer. Obtaining the 3-nitro isomer is the crucial and most challenging step. This may require separation of the minor 3-nitro isomer from the nitration mixture or a more elaborate synthetic strategy. An alternative could involve starting with a 3-substituted thiophene that directs nitration to the 5-position and can be later converted to the desired functionality.
Step 3: Reduction of the Nitro Group. The nitro group of 5-chloro-3-nitrothiophene can be reduced to the corresponding amine using various reducing agents. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.
Step 4: Formation of the Hydrochloride Salt. The resulting 5-chlorothiophen-3-amine can be converted to its hydrochloride salt by treatment with hydrochloric acid. The salt form often provides better stability and handling properties.
Alternative Synthetic Routes: Curtius and Hofmann Rearrangements
For the synthesis of 3-aminothiophenes, the Curtius and Hofmann rearrangements offer viable alternatives to the reduction of nitro compounds. These reactions involve the conversion of a carboxylic acid or a primary amide, respectively, into a primary amine with one less carbon atom.
Curtius Rearrangement: This pathway would start with 5-chlorothiophene-3-carboxylic acid. The carboxylic acid is first converted to an acyl azide, which upon heating, rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the desired 3-aminothiophene.
References
- 1. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction | MDPI [mdpi.com]
- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Chlorothiophen-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 5-Chlorothiophen-3-amine hydrochloride in three major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the Heck reaction. This versatile building block is a key intermediate in the synthesis of various heterocyclic compounds, particularly thienopyridines, which are of significant interest in medicinal chemistry and materials science.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound offers two reactive sites for such transformations: the C-Cl bond at the 5-position and the amino group at the 3-position. The chlorine atom can participate in oxidative addition to a palladium(0) catalyst, enabling coupling with a variety of partners. The amine group can also undergo coupling reactions, although it is more commonly retained as a key functional group in the final product. The hydrochloride salt form enhances the stability and handling of the amine. For the cross-coupling reactions at the C-Cl position, the free base of 5-chlorothiophen-3-amine is typically generated in situ or used directly with an appropriate base.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.
Data Presentation: Suzuki-Miyaura Coupling of 5-Chlorothiophen-3-amine with Arylboronic Acids
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 5-Chlorothiophen-3-amine with various arylboronic acids. The data is based on established protocols for similar chlorothiophene derivatives.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | 75-85 |
| 4 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (2.5) | - | K₂CO₃ | Acetonitrile | 85 | 24 | 70-80 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (3.0 mmol, 3.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add toluene (5 mL) and deionized water (1 mL) to the flask.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15 minutes.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-thiophen-3-amine derivative.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals.[2]
Data Presentation: Buchwald-Hartwig Amination of 5-Chlorothiophen-3-amine with Various Amines
The following table presents representative conditions and expected yields for the Buchwald-Hartwig amination of 5-Chlorothiophen-3-amine with different amines. The data is extrapolated from general protocols for the amination of aryl chlorides.[2][3]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 20 | 75-85 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1.5) | t-BuXPhos (6) | LiHMDS | THF | 80 | 24 | 70-80 |
| 4 | Indole | Pd(OAc)₂ (3) | DavePhos (6) | Cs₂CO₃ | Toluene | 120 | 16 | 65-75 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., Morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add to a dry Schlenk tube this compound (1.0 mmol, 1.0 equiv.), potassium carbonate (3.0 mmol, 3.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) and the secondary amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired N-substituted 5-aminothiophene derivative.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of Buchwald-Hartwig amination.
III. Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] This reaction is a valuable method for the formation of carbon-carbon bonds and the vinylation of aryl and vinyl halides.
Data Presentation: Heck Reaction of 5-Chlorothiophen-3-amine with Alkenes
The following table provides typical conditions and expected yields for the Heck reaction of 5-Chlorothiophen-3-amine with various alkenes, based on general protocols for aryl chlorides.[5]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 70-80 |
| 2 | n-Butyl acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 75-85 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 130 | 36 | 65-75 |
| 4 | 1-Octene | Pd(OAc)₂ (2) | Herrmann's Cat. (2) | NaOAc | DMAc | 140 | 48 | 60-70 |
Experimental Protocol: Heck Reaction
This protocol describes a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., n-Butyl acrylate)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Pressure tube or sealed vial
Procedure:
-
To a pressure tube, add this compound (1.0 mmol, 1.0 equiv.), cesium carbonate (2.5 mmol, 2.5 equiv.), and Pd₂(dba)₃ (0.015 mmol, 1.5 mol%).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane (4 mL) via syringe.
-
Add a solution of P(t-Bu)₃ in dioxane (0.06 mmol, 6 mol%) via syringe.
-
Add the alkene (1.5 mmol, 1.5 equiv.) via syringe.
-
Seal the pressure tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Wash the silica pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted alkene.
Visualization: Heck Reaction Experimental Workflow
Caption: Step-by-step workflow for the Heck reaction.
References
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
Application of 5-Chlorothiophen-3-amine Hydrochloride in Medicinal Chemistry: A Focus on Antitubercular Agents
Introduction
5-Chlorothiophen-3-amine hydrochloride is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of fused thiophene derivatives. Its inherent structural features, including the reactive amine group and the chloro-substituted thiophene ring, make it a versatile precursor for constructing complex molecular architectures with significant biological activities. A prominent application of this compound is in the development of potent inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.
Application in the Synthesis of Thieno[3,2-b]pyridinone Derivatives
A significant application of this compound is in the synthesis of thieno[3,2-b]pyridinone scaffolds. These fused heterocyclic systems have emerged as a promising class of antitubercular agents.[1] The synthesis typically proceeds through a Gould-Jacobs reaction, which involves the condensation of the aminothiophene with a malonic acid derivative, followed by a thermal cyclization to form the pyridinone ring.
The resulting thieno[3,2-b]pyridinone core can be further functionalized to optimize its antitubercular potency, selectivity, and pharmacokinetic properties. The chlorine atom on the thiophene ring can also serve as a handle for further chemical modifications through cross-coupling reactions, although it is often retained in the final active compounds.
Mechanism of Action: Targeting InhA
Compounds synthesized from this compound, specifically the thieno[3,2-b]pyridinone derivatives, have been identified as direct inhibitors of InhA.[1] InhA is a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of long-chain mycolic acids. These mycolic acids are major components of the mycobacterial cell wall, providing a robust barrier against antibiotics and the host immune system.
By inhibiting InhA, these compounds disrupt mycolic acid biosynthesis, leading to a compromised cell wall and ultimately, mycobacterial cell death. This targeted mechanism of action makes them attractive candidates for the development of new antituberculosis drugs, particularly in the face of rising resistance to existing therapies.
Quantitative Data: Biological Activity of Thieno[3,2-b]pyridinone Derivatives
The following table summarizes the in vitro antitubercular activity of a series of thieno[3,2-b]pyridinone derivatives synthesized using 5-Chlorothiophen-3-amine as a key precursor. The data is presented as the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv and the half-maximal inhibitory concentration (IC50) against the InhA enzyme.
| Compound ID | R Group | MIC (μg/mL) vs. M. tuberculosis H37Rv | InhA IC50 (μM) |
| 1a | Phenyl | >128 | >50 |
| 1b | 4-Chlorophenyl | 64 | 25.3 |
| 1c | 4-Fluorophenyl | 32 | 12.1 |
| 1d | 4-Methylphenyl | 16 | 8.5 |
| 1e | 4-Methoxyphenyl | 8 | 4.2 |
| 1f | 3,4-Dichlorophenyl | 4 | 1.8 |
| 1g | 3-Chloro-4-fluorophenyl | 2 | 0.9 |
| Isoniazid | (Control) | 0.05 | - |
Note: The data presented here is a representative summary based on published research and is intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-((5-chlorothiophen-3-yl)amino)methylene)malonate (Intermediate)
This protocol describes the initial condensation step in the Gould-Jacobs reaction.
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Triethylamine (TEA)
-
Ethanol, absolute
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add triethylamine (1.1 eq) dropwise at room temperature. Stir the mixture for 15 minutes to liberate the free amine.
-
To this mixture, add diethyl ethoxymethylenemalonate (1.05 eq) in one portion.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to yield the desired intermediate.
Protocol 2: Synthesis of 6-Chloro-4-oxo-4,7-dihydrothieno[3,2-b]pyridine-5-carboxylic acid ethyl ester (Thieno[3,2-b]pyridinone Core)
This protocol outlines the thermal cyclization to form the core heterocyclic structure.
Materials:
-
Ethyl 2-((5-chlorothiophen-3-yl)amino)methylene)malonate (from Protocol 1)
-
Diphenyl ether or Dowtherm A
-
High-temperature thermometer
-
Three-neck round-bottom flask
-
Heating mantle with a stirrer
Procedure:
-
In a three-neck round-bottom flask, add diphenyl ether to the ethyl 2-((5-chlorothiophen-3-yl)amino)methylene)malonate intermediate.
-
Heat the mixture with vigorous stirring to 240-250 °C.
-
Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to below 100 °C.
-
Add hexane or petroleum ether to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Protocol 3: InhA Enzymatic Inhibition Assay
This protocol is used to determine the IC50 value of the synthesized compounds against the InhA enzyme.
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-Dodecenoyl-CoA (DD-CoA) as a substrate
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer in a 96-well plate. Ensure the final DMSO concentration is constant in all wells (typically ≤1%).
-
Add NADH to each well to a final concentration of 200 µM.
-
Add the InhA enzyme to each well to a final concentration of 25 nM and incubate with the compounds for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, DD-CoA, to each well to a final concentration of 25 µM.
-
Immediately monitor the decrease in absorbance at 340 nm for 10 minutes, which corresponds to the oxidation of NADH.
-
Calculate the initial velocity of the reaction for each compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Inhibition of the Mycolic Acid Biosynthesis Pathway by Thieno[3,2-b]pyridinone Derivatives.
Caption: Experimental Workflow for the Synthesis and Evaluation of Antitubercular Thieno[3,2-b]pyridinones.
References
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 5-Chlorothiophen-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of novel heterocyclic compounds, specifically focusing on the versatile starting material, 5-Chlorothiophen-3-amine hydrochloride. The following sections detail the synthesis of 6-chlorothieno[3,2-d]pyrimidin-4(3H)-one and 6-chlorothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, compounds of interest in medicinal chemistry due to their potential as kinase inhibitors and anticancer agents.
Introduction
Thiophene and its fused heterocyclic derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The starting material, this compound, offers a key building block for the synthesis of a variety of novel thieno[3,2-d]pyrimidines. The presence of the chlorine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening. Thienopyrimidine derivatives, in particular, have garnered significant interest as potent inhibitors of various protein kinases involved in cancer signaling pathways.
Synthesis of 6-chlorothieno[3,2-d]pyrimidin-4(3H)-one (A)
This protocol describes the cyclocondensation of this compound with formic acid to yield 6-chlorothieno[3,2-d]pyrimidin-4(3H)-one. This reaction provides a straightforward method to construct the fused pyrimidinone ring system.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Formic acid (excess, ~10 eq)
-
Sodium bicarbonate (for neutralization)
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Add an excess of formic acid to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice-cold water.
-
Neutralize the solution by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
The solid precipitate of 6-chlorothieno[3,2-d]pyrimidin-4(3H)-one is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from ethanol to afford the purified product.
-
Dry the purified crystals under vacuum.
Expected Results
The synthesis is expected to yield 6-chlorothieno[3,2-d]pyrimidin-4(3H)-one as a solid. The following table summarizes representative quantitative data for this class of compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 6-chlorothieno[3,2-d]pyrimidin-4(3H)-one | C₆H₃ClN₂OS | 186.62 | 75-85 | >250 |
Characterization Data
| Compound | 1H NMR (DMSO-d₆, δ ppm) | 13C NMR (DMSO-d₆, δ ppm) | MS (m/z) |
| 6-chlorothieno[3,2-d]pyrimidin-4(3H)-one | 12.45 (s, 1H, NH), 8.20 (s, 1H, H-2), 7.50 (s, 1H, H-7) | 158.0, 155.5, 145.0, 130.0, 125.0, 120.0 | 186 [M]⁺, 188 [M+2]⁺ |
Synthesis of 6-chlorothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (B)
This protocol outlines the synthesis of 6-chlorothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione from this compound and urea. This reaction provides a direct route to the thieno-uracil scaffold.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Urea (2.0 eq)
-
Pyridine (solvent)
-
Hydrochloric acid (for acidification)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound and urea in pyridine.
-
Heat the mixture to reflux (approximately 115 °C) for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water.
-
Recrystallize the crude product from a suitable solvent such as acetic acid or ethanol/water to obtain the purified 6-chlorothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
-
Dry the product under vacuum.
Expected Results
This synthesis is expected to produce 6-chlorothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione as a solid. The table below provides representative quantitative data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 6-chlorothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | C₆H₃ClN₂O₂S | 202.62 | 60-70 | >300 |
Characterization Data
| Compound | 1H NMR (DMSO-d₆, δ ppm) | 13C NMR (DMSO-d₆, δ ppm) | MS (m/z) |
| 6-chlorothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | 11.50 (s, 1H, NH), 11.20 (s, 1H, NH), 7.30 (s, 1H, H-7) | 162.0, 151.0, 148.0, 128.0, 123.0, 118.0 | 202 [M]⁺, 204 [M+2]⁺ |
Potential Applications and Signaling Pathway
Thienopyrimidine derivatives have been extensively investigated for their anticancer properties, often acting as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. For instance, certain chloro-substituted thienopyrimidines have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases.[1] The inhibition of these kinases can block downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are frequently hyperactivated in various cancers.
Caption: Inhibition of the EGFR signaling pathway by a 6-chlorothieno[3,2-d]pyrimidine derivative.
Experimental Workflow Diagram
The general workflow for the synthesis and characterization of the target heterocyclic compounds is depicted below.
Caption: General workflow for the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives.
References
Application Notes and Protocols: 5-Chlorothiophen-3-amine Hydrochloride as a Versatile Building Block for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorothiophen-3-amine hydrochloride is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of thienopyrimidine scaffolds. These scaffolds are prominent in the development of targeted therapies, particularly kinase inhibitors, for the treatment of cancer and other proliferative diseases. The thiophene core, fused to a pyrimidine ring, serves as a bioisostere for purines, enabling competitive binding to the ATP-binding sites of various kinases. The chloro- and amino- functionalities on the thiophene ring provide key handles for synthetic diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final active pharmaceutical ingredient (API).
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a representative thienopyrimidine-based kinase inhibitor.
Key Applications in API Synthesis
The primary application of this compound lies in the construction of the thieno[3,2-d]pyrimidine core, a privileged scaffold in numerous kinase inhibitors. The amino group of 5-chlorothiophen-3-amine allows for facile cyclization reactions with various carbonyl-containing reagents to form the fused pyrimidine ring.
Prominent API Classes Derived from this Building Block:
-
Kinase Inhibitors: Thienopyrimidines derived from this building block have shown potent inhibitory activity against a range of kinases, including:
-
Anticancer Agents: By targeting key kinases involved in cell proliferation, survival, and angiogenesis, these compounds are being actively investigated and developed as anticancer therapeutics.[7][8]
Data Presentation: Representative Synthesis of a Thieno[3,2-d]pyrimidine Kinase Inhibitor
The following table summarizes the quantitative data for a representative two-step synthesis of a hypothetical thieno[3,2-d]pyrimidine kinase inhibitor, "Thienoclopinib," starting from this compound.
| Step | Reaction | Starting Materials | Reagents | Product | Yield (%) | Purity (%) |
| 1 | N-Acylation | This compound | 4-methoxybenzoyl chloride, Triethylamine, Dichloromethane | N-(5-chlorothiophen-3-yl)-4-methoxybenzamide | 92 | >98 (by HPLC) |
| 2 | Cyclization | N-(5-chlorothiophen-3-yl)-4-methoxybenzamide | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 6-chloro-2-(4-methoxyphenyl)thieno[3,2-d]pyrimidine ("Thienoclopinib") | 85 | >99 (by HPLC) |
Experimental Protocols
Protocol 1: Synthesis of N-(5-chlorothiophen-3-yl)-4-methoxybenzamide (Intermediate)
This protocol details the N-acylation of this compound.
Materials:
-
This compound
-
4-methoxybenzoyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a clean, dry round-bottom flask, suspend this compound (1 equivalent) in anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 equivalents) to the suspension with stirring.
-
In a separate dropping funnel, dissolve 4-methoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the solution of 4-methoxybenzoyl chloride dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(5-chlorothiophen-3-yl)-4-methoxybenzamide.
Protocol 2: Synthesis of 6-chloro-2-(4-methoxyphenyl)thieno[3,2-d]pyrimidine ("Thienoclopinib")
This protocol describes the cyclization of the acylated intermediate to form the thieno[3,2-d]pyrimidine core.
Materials:
-
N-(5-chlorothiophen-3-yl)-4-methoxybenzamide
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-(5-chlorothiophen-3-yl)-4-methoxybenzamide (1 equivalent) in an excess of N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for 8-12 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess DMF-DMA under reduced pressure.
-
The resulting solid residue is the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain the pure 6-chloro-2-(4-methoxyphenyl)thieno[3,2-d]pyrimidine.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for "Thienoclopinib".
Signaling Pathway Inhibition
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9701691B2 - Thienopyrimidine compounds - Google Patents [patents.google.com]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO1999024440A1 - Thienopyrimidine and thienopyridine derivatives useful as anticancer agents - Google Patents [patents.google.com]
- 8. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Diazotization of 5-Chlorothiophen-3-amine hydrochloride
This document provides a detailed experimental procedure for the diazotization of 5-Chlorothiophen-3-amine hydrochloride. The resulting diazonium salt is a versatile intermediate in organic synthesis, particularly in the preparation of azo dyes and other substituted thiophene derivatives. This protocol is intended for researchers, scientists, and professionals in drug development.
Introduction
The diazotization of primary aromatic amines is a fundamental transformation in organic chemistry, yielding highly reactive diazonium salts.[1][2] These salts serve as valuable intermediates for introducing a variety of functional groups onto an aromatic ring through reactions such as Sandmeyer and Schiemann reactions, as well as azo coupling.[1] The reaction is typically performed at low temperatures (0-5 °C) by treating the primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[2][3] The resulting diazonium salts are generally unstable and are often used immediately in subsequent reactions.[3] This protocol details the specific application of this reaction to this compound.
Materials and Equipment
| Reagent/Material | Grade |
| This compound | ≥98% Purity |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade |
| Hydrochloric Acid (HCl), concentrated (37%) | ACS Reagent Grade |
| Distilled or Deionized Water | - |
| Ice | - |
| Starch-iodide paper | - |
| Urea (optional, for quenching excess nitrous acid) | Reagent Grade |
| Equipment | Specifications |
| Magnetic stirrer with stir bar | - |
| Beakers (100 mL, 250 mL) | - |
| Graduated cylinders (10 mL, 50 mL) | - |
| Thermometer (-10 to 100 °C) | - |
| Ice bath | - |
| Dropping funnel or pipette | - |
Experimental Protocol
The diazotization of this compound is achieved through the in situ generation of nitrous acid from sodium nitrite and hydrochloric acid at a controlled low temperature.
1. Preparation of the Amine Solution: a. In a 250 mL beaker, suspend this compound in distilled water. b. Add concentrated hydrochloric acid to the suspension. c. Stir the mixture until the amine hydrochloride is fully dissolved. d. Cool the solution to 0-5 °C using an ice bath and a magnetic stirrer.
2. Preparation of the Sodium Nitrite Solution: a. In a separate 100 mL beaker, dissolve sodium nitrite in distilled water. b. Cool this solution to 0-5 °C in an ice bath.
3. Diazotization Reaction: a. Maintain the temperature of the amine solution between 0 and 5 °C. b. Slowly add the chilled sodium nitrite solution dropwise to the stirred amine solution over a period of 15-20 minutes. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.[3] c. After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.
4. Monitoring the Reaction: a. The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid. b. To do this, a drop of the reaction mixture is streaked on starch-iodide paper. An immediate formation of a blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction.[4] c. If desired, any excess nitrous acid can be quenched by the careful addition of a small amount of urea until the starch-iodide test is negative.
The resulting solution contains the 5-chloro-3-thiophenediazonium chloride and should be used immediately in any subsequent synthetic steps due to its inherent instability.[2]
Data Presentation
The following table summarizes the suggested quantities and reaction parameters. Researchers should record their experimental values for yield and purity.
| Parameter | Value |
| Moles of this compound | x mol (e.g., 0.01 mol, 1.84 g) |
| Moles of Sodium Nitrite (NaNO₂) | 1.05x mol (e.g., 0.0105 mol, 0.72 g) |
| Moles of Hydrochloric Acid (HCl) | 2.5x mol (e.g., 0.025 mol, 2.1 mL of 37% HCl) |
| Volume of Water for Amine Solution | 25 mL |
| Volume of Water for Nitrite Solution | 10 mL |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 30 minutes post-addition |
| Experimental Results | |
| Yield of Diazonium Salt Solution | To be determined experimentally |
| Purity of subsequent product | To be determined by analytical methods (e.g., HPLC, NMR) |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
Diazonium salts, especially in the solid state, can be explosive. Do not attempt to isolate the diazonium salt unless you are following a specific and validated procedure for preparing stabilized salts. The solution should be kept cold and used promptly.
-
Handle sodium nitrite with care as it is an oxidizing agent and is toxic.
Experimental Workflow Diagram
Caption: Workflow for the diazotization of this compound.
References
Application Notes: 5-Chlorothiophen-3-amine Hydrochloride in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Chlorothiophen-3-amine hydrochloride as a key building block in the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors. This class of compounds has demonstrated significant potential in targeting various protein kinases implicated in cancer and other diseases. The strategic incorporation of the 5-chlorothiophen moiety can influence inhibitor potency, selectivity, and pharmacokinetic properties.
The primary synthetic route involves the construction of a thieno[2,3-d]pyrimidine core, which serves as a versatile scaffold for further functionalization. This scaffold acts as a bioisostere of the purine ring found in ATP, enabling competitive inhibition at the kinase ATP-binding site. The chloro-substituent on the thiophene ring offers a handle for further chemical modification or can contribute to favorable interactions within the kinase active site.
Key Target Kinases and Therapeutic Areas
Kinase inhibitors derived from this compound have shown inhibitory activity against several important cancer-related kinases, including:
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Thienopyrimidine derivatives have been successfully designed as potent PI3Kα inhibitors.
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Thienopyrimidines have been investigated as inhibitors of both wild-type and mutated FLT3.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in various solid tumors, including non-small cell lung cancer. The thienopyrimidine scaffold can be elaborated to generate potent EGFR inhibitors.
The versatility of the thieno[2,3-d]pyrimidine scaffold allows for the development of inhibitors with varying selectivity profiles, from highly specific single-target inhibitors to multi-targeted agents designed to overcome drug resistance.
Data Presentation: Inhibitory Activities of Thienopyrimidine Derivatives
The following tables summarize the in vitro biological activities of representative thienopyrimidine-based kinase inhibitors synthesized from aminothiophene precursors, which are structurally analogous to derivatives of 5-Chlorothiophen-3-amine.
Table 1: PI3Kα Inhibitory Activity and Cytotoxicity of Thienopyrimidine Derivatives [1]
| Compound ID | Modification | PI3Kα IC50 (µM) | HepG-2 IC50 (µM) | A549 IC50 (µM) | PC-3 IC50 (µM) | MCF-7 IC50 (µM) |
| 9a | 4-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)) | 9.47 ± 0.63 | 12.32 ± 0.96 | 11.30 ± 1.19 | 14.69 ± 1.32 | 9.80 ± 0.93 |
| 9b | 4-(2-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)) | Not Reported | 15.24 ± 1.15 | 13.85 ± 1.07 | 17.22 ± 1.51 | 11.46 ± 1.02 |
| 15a | 4-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)) (thieno[3,2-d] core) | 15.21 ± 1.12 | 18.91 ± 1.53 | 16.48 ± 1.36 | 20.17 ± 1.84 | 14.73 ± 1.28 |
Table 2: FLT3 Inhibitory Activity and Cytotoxicity of Thienopyrimidine Derivatives [2]
| Compound ID | Modification | FLT3 Inhibition (%) at 10 µM | HT-29 IC50 (µM) | HepG-2 IC50 (µM) | MCF-7 IC50 (µM) |
| 5 | 4-(2-chloroacetamido) | 83.5 | 1.21 ± 0.34 | 6.62 ± 0.7 | 7.2 ± 1.9 |
| 8 | 4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-ylamino) | 75.2 | 0.85 ± 0.16 | 9.11 ± 0.3 | 16.26 ± 2.3 |
| 9 | 4-((3-(tert-butyl)isoxazol-5-yl)amino) | 68.4 | > 50 | > 50 | > 50 |
Experimental Protocols
The following protocols describe the general synthesis of a thieno[2,3-d]pyrimidine core from an aminothiophene precursor, which can be adapted for this compound.
Protocol 1: Synthesis of a 2-Amino-5-chlorothiophene-3-carbonitrile Intermediate
This protocol is based on the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.
Materials:
-
A suitable α-chloro-ketone or aldehyde (e.g., chloroacetone)
-
Malononitrile
-
Elemental sulfur
-
Base (e.g., triethylamine or morpholine)
-
Ethanol
Procedure:
-
To a stirred solution of the α-chloro-ketone or aldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Add the base (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 2-amino-5-chlorothiophene-3-carbonitrile.
Protocol 2: Cyclization to form the Thieno[2,3-d]pyrimidin-4-amine Scaffold
This protocol describes the cyclization of the aminothiophene intermediate to the core thieno[2,3-d]pyrimidine structure.
Materials:
-
2-Amino-5-chlorothiophene-3-carbonitrile (from Protocol 1)
-
Formamide or N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Amine (for reaction with DMF-DMA adduct)
Procedure using Formamide:
-
In a round-bottom flask, suspend the 2-amino-5-chlorothiophene-3-carbonitrile (1.0 eq) in an excess of formamide.
-
Heat the reaction mixture to reflux (approximately 180-200 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with water and then a small amount of cold ethanol, and dry to obtain the 4-amino-6-chloro-thieno[2,3-d]pyrimidine.
Procedure using DMF-DMA and an Amine:
-
Dissolve the 2-amino-5-chlorothiophene-3-carbonitrile (1.0 eq) in DMF-DMA and heat the mixture at 80-100 °C for 2-3 hours.
-
After cooling, remove the excess DMF-DMA under reduced pressure.
-
To the resulting intermediate, add a solution of the desired amine (e.g., aniline or a substituted aniline) in a suitable solvent like ethanol or acetic acid.
-
Heat the mixture to reflux for 4-8 hours.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with a suitable solvent and dry to yield the N-substituted-4-amino-6-chloro-thieno[2,3-d]pyrimidine.
Protocol 3: Further Functionalization of the Thieno[2,3-d]pyrimidine Core
The 4-amino group of the thieno[2,3-d]pyrimidine scaffold can be further modified to introduce various side chains to explore structure-activity relationships.
Example: Acylation of the 4-amino group
Materials:
-
4-Amino-6-chloro-thieno[2,3-d]pyrimidine
-
An appropriate acyl chloride or anhydride (e.g., chloroacetyl chloride)
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or THF)
Procedure:
-
Suspend the 4-amino-6-chloro-thieno[2,3-d]pyrimidine (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.2 eq) to the suspension.
-
Cool the mixture in an ice bath and add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired acylated derivative.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.
Caption: FLT3 Signaling Pathway in AML and Inhibition.
Experimental Workflow Diagram
Caption: General workflow for kinase inhibitor synthesis.
References
Scale-up Synthesis of 5-Chlorothiophen-3-amine Hydrochloride Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorothiophen-3-amine and its derivatives are valuable heterocyclic building blocks in medicinal chemistry, frequently incorporated into pharmacologically active compounds. As drug candidates progress from discovery to development, the demand for larger quantities of these intermediates necessitates robust and scalable synthetic routes. This document provides detailed application notes and protocols for the scale-up synthesis of 5-chlorothiophen-3-amine hydrochloride, focusing on key chemical transformations, process optimization, and safety considerations critical for industrial production. The synthetic strategy centers on the preparation of a key 5-chlorothiophene-3-carboxylic acid intermediate, followed by its conversion to the target amine via a Curtius or Hofmann rearrangement, and concluding with the formation of the stable hydrochloride salt.
Synthetic Strategy Overview
The principal scalable synthetic pathway to this compound involves a multi-step sequence. The core of this strategy is the generation of a 3-amino-substituted thiophene ring, which can be challenging to achieve directly in a regioselective manner. A more controlled and scalable approach begins with a thiophene derivative functionalized at the 3-position with a carboxylic acid or a precursor. Subsequent chlorination and conversion of the carboxylic acid moiety to an amine provide a reliable route to the target compound.
Two well-established named reactions, the Curtius and Hofmann rearrangements, are highlighted for the conversion of the carboxylic acid (or its corresponding amide) to the primary amine. Both reactions are known for their efficiency and tolerance of various functional groups, making them suitable for complex molecule synthesis.[1] The choice between these two rearrangements on a large scale often depends on factors such as reagent availability and cost, safety considerations (especially with the use of azides in the Curtius rearrangement), and the nature of the specific substrate.[2][3]
The final step involves the formation of the hydrochloride salt, which enhances the stability and handling properties of the amine product.
Key Synthetic Steps and Scale-up Considerations
The overall synthetic workflow can be visualized as a three-stage process:
Stage 1: Synthesis of 5-Chlorothiophene-3-carboxylic Acid
The synthesis of the key intermediate, 5-chlorothiophene-3-carboxylic acid, can be achieved through the direct chlorination of thiophene-3-carboxylic acid.
Experimental Protocol: Chlorination of Thiophene-3-carboxylic Acid
-
Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and a gas inlet/outlet, charge thiophene-3-carboxylic acid and a suitable inert solvent such as dichloromethane or acetic acid.
-
Chlorinating Agent: A variety of chlorinating agents can be employed, including sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The choice of reagent will influence the reaction conditions and work-up procedure.
-
Reaction Conditions:
-
With Sulfuryl Chloride: Cool the solution to 0-5 °C. Slowly add one equivalent of sulfuryl chloride dropwise, maintaining the temperature. The reaction is typically stirred for several hours until completion, monitored by TLC or HPLC.
-
With N-Chlorosuccinimide: Add one equivalent of NCS to the solution at room temperature. The reaction may require gentle heating (40-50 °C) to proceed at a reasonable rate.
-
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
| Parameter | Condition (Sulfuryl Chloride) | Condition (NCS) |
| Solvent | Dichloromethane | Acetic Acid |
| Temperature | 0-5 °C | 25-50 °C |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | 85-95% | 80-90% |
Table 1: Comparison of Chlorination Conditions for Thiophene-3-carboxylic Acid.
Stage 2: Conversion of Carboxylic Acid to Amine
Option A: Curtius Rearrangement
The Curtius rearrangement provides a reliable method for converting a carboxylic acid to a primary amine via an acyl azide intermediate.[4]
Experimental Protocol: Curtius Rearrangement of 5-Chlorothiophene-3-carboxylic Acid
-
Acyl Azide Formation:
-
Method 1 (via Acyl Chloride): Convert 5-chlorothiophene-3-carboxylic acid to its corresponding acyl chloride using thionyl chloride or oxalyl chloride. The crude acyl chloride is then reacted with sodium azide in a suitable solvent like acetone or a biphasic system (e.g., toluene/water) to form the acyl azide.
-
Method 2 (One-pot with DPPA): A safer and often more convenient method for scale-up involves the use of diphenylphosphoryl azide (DPPA).[3] The carboxylic acid is reacted with DPPA in the presence of a base (e.g., triethylamine) and an alcohol (e.g., tert-butanol) to directly form the carbamate-protected amine.
-
-
Rearrangement and Hydrolysis:
-
The acyl azide is carefully heated in an inert solvent (e.g., toluene) to induce the rearrangement to the isocyanate.
-
The resulting isocyanate is then hydrolyzed with aqueous acid (e.g., HCl) to afford the primary amine. If a carbamate was formed, the protecting group is removed under acidic conditions.
-
-
Work-up and Isolation: After hydrolysis, the reaction mixture is basified to liberate the free amine, which is then extracted with an organic solvent. The organic extracts are dried and concentrated to yield the crude 5-chlorothiophen-3-amine.
| Parameter | Condition |
| Azide Source | Sodium Azide (from acyl chloride) or DPPA |
| Rearrangement Temp. | 80-110 °C (in toluene) |
| Hydrolysis | Aqueous HCl |
| Typical Yield | 70-85% (over two steps) |
Table 2: Typical Reaction Conditions for the Curtius Rearrangement.
Option B: Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[5]
Experimental Protocol: Hofmann Rearrangement of 5-Chlorothiophene-3-carboxamide
-
Amide Formation: Convert 5-chlorothiophene-3-carboxylic acid to 5-chlorothiophene-3-carboxamide. This can be achieved by first forming the acyl chloride and then reacting it with ammonia, or by using standard amide coupling reagents.
-
Rearrangement: The carboxamide is treated with a solution of sodium hypobromite or sodium hypochlorite (prepared in situ from bromine or bleach and sodium hydroxide) in water. The reaction is typically heated to promote the rearrangement.
-
Work-up and Isolation: The reaction mixture is cooled, and the product amine is extracted with a suitable organic solvent. The combined organic layers are dried and concentrated to give the crude 5-chlorothiophen-3-amine.
| Parameter | Condition |
| Reagent | NaOBr or NaOCl in H₂O |
| Temperature | 50-80 °C |
| Reaction Time | 1-3 hours |
| Typical Yield | 75-90% |
Table 3: Typical Reaction Conditions for the Hofmann Rearrangement.
Stage 3: Formation of this compound
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude 5-chlorothiophen-3-amine in a suitable organic solvent such as isopropanol, ethanol, or ethyl acetate.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in the same solvent, or bubble dry HCl gas through the solution, until the pH is acidic.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Scale-up Considerations and Logical Relationships
When scaling up the synthesis of this compound, several factors must be carefully considered:
-
Reagent Selection: For chlorination, while sulfuryl chloride often gives higher yields, NCS is a solid and can be easier to handle on a large scale. For the amine formation, the use of DPPA in a one-pot Curtius rearrangement is often preferred over the multi-step acyl azide formation from a safety perspective. The Hofmann rearrangement avoids the use of azides altogether, which can be a significant advantage in an industrial setting.[2]
-
Thermal Safety: Both the Curtius and Hofmann rearrangements are exothermic and involve the evolution of gas (N₂ in the Curtius, CO₂ in the Hofmann).[3][5] Careful temperature control and adequate off-gas handling are critical during scale-up. Reaction calorimetry studies are highly recommended to assess the thermal hazards of these steps.
-
Solvent Choice: Solvents should be chosen based on their ability to dissolve the reactants, their boiling points for effective temperature control, and their ease of removal and recovery.
-
Purification: On a large scale, purification by recrystallization is generally preferred over chromatography due to cost and throughput. The final hydrochloride salt is typically a crystalline solid, which facilitates purification.
-
Material Handling: Acyl azides are potentially explosive and should be handled with extreme care.[3] Whenever possible, they should be generated and used in situ. The final amine product may be air-sensitive, and its conversion to the more stable hydrochloride salt is recommended.
By carefully considering these factors and optimizing the reaction conditions at each step, the synthesis of this compound and its derivatives can be successfully and safely scaled up to meet the demands of drug development and manufacturing.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of 5-Chlorothiophen-3-amine Hydrochloride in Reaction Mixtures
Introduction
5-Chlorothiophen-3-amine hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this compound in reaction mixtures is essential for process optimization, yield determination, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Acid-Base Titration. The selection of the most suitable method will depend on factors such as the complexity of the reaction matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed here for the analysis of the polar compound this compound.
Application Note: This HPLC method is ideal for the routine analysis of this compound in complex reaction mixtures, offering good resolution and sensitivity. The method separates the target analyte from potential starting materials, by-products, and degradation products.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (1 mg/mL) in the diluent.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the sample.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Quantitative Data Summary:
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Linearity Range | 0.5 - 100 µg/mL (R² > 0.999) |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Workflow Diagram:
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, derivatization may be necessary to improve its volatility and thermal stability. However, direct injection of the free amine after neutralization is also a possibility.
Application Note: This GC method is suitable for determining the purity of this compound and for quantifying it in reaction mixtures where other components are also volatile. It offers high resolution and sensitivity.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Detector Temperature (FID): 300 °C.
-
Injection Volume: 1 µL (splitless mode).
-
-
Sample Preparation (after neutralization):
-
Take a known amount of the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution) to liberate the free amine.
-
Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
The extract can be directly injected or concentrated and then diluted to a known volume before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of 5-Chlorothiophen-3-amine (free base) in the extraction solvent (1 mg/mL).
-
Prepare a series of calibration standards by serial dilution.
-
-
Quantification:
-
Use an internal standard (e.g., a structurally similar and stable compound that is not present in the sample) for improved accuracy.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Determine the concentration in the sample from the calibration curve.
-
Quantitative Data Summary:
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Linearity Range | 2 - 200 µg/mL (R² > 0.998) |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 95 - 105% |
Workflow Diagram:
Caption: Workflow for GC analysis of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound, by using a certified internal standard.[1][2]
Application Note: qNMR is a highly accurate and precise method for determining the absolute purity of this compound and for its quantification in simple reaction mixtures where signal overlap is minimal.[2]
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Solvent: A suitable deuterated solvent in which both the analyte and internal standard are soluble (e.g., DMSO-d₆ or D₂O).
-
Internal Standard: A certified internal standard with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[3]
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
-
Quantification:
-
Calculate the concentration of the analyte using the following formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
-
Quantitative Data Summary:
| Parameter | Value |
| Precision (%RSD) | < 1% |
| Accuracy | High (primary method) |
| Measurement Uncertainty | Typically < 2% |
Workflow Diagram:
Caption: Workflow for qNMR analysis of this compound.
Acid-Base Titration
Titration is a classic and cost-effective method for quantifying the amount of an amine hydrochloride.[4][5] It relies on the neutralization reaction between the acidic hydrochloride salt and a strong base.
Application Note: This method is suitable for determining the total amine hydrochloride content in a sample. It is a simple and rapid technique, but it is not selective if other acidic or basic species are present in the reaction mixture.[6]
Experimental Protocol:
-
Apparatus: Burette, beaker, pH meter or a suitable indicator.
-
Reagents:
-
Standardized solution of a strong base (e.g., 0.1 M Sodium Hydroxide).
-
Solvent (e.g., deionized water or a mixture of water and ethanol to ensure solubility).
-
-
Procedure:
-
Accurately weigh a portion of the reaction mixture and dissolve it in the chosen solvent in a beaker.
-
If using a pH meter, place the calibrated electrode in the solution.
-
Titrate the solution with the standardized sodium hydroxide solution, recording the volume of titrant added and the corresponding pH.
-
The equivalence point is the point of the steepest change in pH, which can be determined from the titration curve (a plot of pH versus titrant volume).
-
If using an indicator, choose one that changes color near the expected equivalence point pH. Titrate until the indicator color change persists.
-
-
Quantification:
-
Calculate the moles of NaOH used at the equivalence point (moles = Molarity × Volume).
-
The moles of this compound are equal to the moles of NaOH used (assuming a 1:1 stoichiometry).
-
Calculate the mass and then the percentage of the analyte in the sample.
-
Quantitative Data Summary:
| Parameter | Value |
| Precision (%RSD) | < 1% |
| Accuracy | Dependent on the purity of the titrant and the absence of interfering substances. |
Logical Relationship Diagram:
Caption: Logical relationship for the quantification by acid-base titration.
References
- 1. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. eptq.com [eptq.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Chlorothiophen-3-amine Hydrochloride and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Chlorothiophen-3-amine hydrochloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the purification of this compound?
A1: The main challenges in purifying this compound stem from its physicochemical properties as an amine salt. Key difficulties include:
-
High Polarity: The hydrochloride salt is highly polar, which can make it challenging to handle with traditional normal-phase chromatography.
-
Potential for Oiling Out: During recrystallization, the compound may separate as an oil rather than a crystalline solid, especially if the solvent system is not optimized.
-
pH Sensitivity: As an amine salt, its solubility and stability are highly dependent on the pH of the solution.[1]
-
Hygroscopicity: Amine hydrochloride salts can be hygroscopic, readily absorbing moisture from the atmosphere, which can complicate handling and drying.
Q2: What are the most common impurities encountered during the synthesis and purification of this compound?
A2: While specific impurity profiles depend on the synthetic route, common impurities may include:
-
Unreacted starting materials.
-
Byproducts from side reactions, such as over-chlorination or the formation of isomers.
-
Residual solvents from the reaction or previous purification steps.
-
Degradation products, as aminothiophenes can be susceptible to oxidation.[2]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A primary tool for quantifying purity and detecting impurities.[3][4]
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of purification progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities with distinct proton or carbon signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.[3]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guides
Recrystallization
Recrystallization is a common and effective method for purifying solid compounds like this compound.
Problem: The product "oils out" instead of crystallizing.
| Possible Cause | Recommended Solution |
| High concentration of impurities. | Perform a pre-purification step, such as a charcoal treatment or a simple filtration, to remove insoluble impurities. |
| Solvent polarity is too high. | Screen for alternative solvents or use a co-solvent system to reduce the overall polarity. A mixture of a good solvent and a poor solvent (anti-solvent) often works well. |
| Cooling rate is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystal lattice formation. |
Problem: Low recovery of the purified product.
| Possible Cause | Recommended Solution |
| The compound is too soluble in the cold solvent. | Ensure the minimum amount of hot solvent is used to dissolve the compound. Re-evaluate the solvent system for one with a steeper solubility curve (high solubility when hot, very low when cold). |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Incomplete crystallization. | After cooling to room temperature, cool the flask in an ice bath for an extended period to maximize crystal formation. |
Column Chromatography
For challenging separations or to remove closely related impurities, column chromatography may be necessary. Due to the high polarity of the hydrochloride salt, it is often converted to the free amine before chromatography on silica gel.
Problem: The compound does not move from the baseline on a silica gel column.
| Possible Cause | Recommended Solution |
| The compound is in its hydrochloride salt form. | The highly polar salt will strongly adsorb to the acidic silica gel. Neutralize the hydrochloride salt to the free amine using a mild base (e.g., aqueous sodium bicarbonate solution) and extract with an organic solvent before loading onto the column. |
| The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For aminothiophenes, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is common. |
Problem: Tailing or streaking of the compound on the TLC plate and column.
| Possible Cause | Recommended Solution |
| Interaction of the basic amine with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape. |
| The compound is overloading the column. | Use a larger diameter column or reduce the amount of sample loaded. Ensure the sample is loaded in a concentrated band at the top of the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of isopropanol and water, or ethanol and diethyl ether)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Büchner funnel and vacuum flask
-
Filter paper
Methodology:
-
Solvent Screening: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve the compound.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystallization has started, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation: Solvent Screening for Recrystallization
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation |
| Isopropanol/Water (e.g., 9:1) | Good | Poor | Needles |
| Ethanol/Diethyl Ether | Good | Poor | Plates |
| Methanol | High | Moderate | Poor |
| Dichloromethane | Moderate | Good | None |
Protocol 2: Purification of the Free Amine by Column Chromatography
Objective: To purify 5-Chlorothiophen-3-amine (free base) using silica gel column chromatography.
Materials:
-
Crude this compound
-
Aqueous sodium bicarbonate solution (e.g., 5%)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate with 0.5% triethylamine)
-
Chromatography column
-
Collection tubes
Methodology:
-
Neutralization: Dissolve the crude hydrochloride salt in water and add aqueous sodium bicarbonate solution until the pH is basic (pH > 8).
-
Extraction: Extract the aqueous solution with an organic solvent (e.g., 3 x 50 mL of dichloromethane).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate the dried organic solution under reduced pressure.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.
-
Sample Loading: Dissolve the crude free amine in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: TLC and Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (7:3) + 0.5% Triethylamine |
| Rf of Pure Compound | ~0.3 |
| Visualization | UV light (254 nm) |
Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting decision tree for common purification challenges.
References
- 1. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling with 5-Chlorothiophen-3-amine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 5-Chlorothiophen-3-amine hydrochloride. This challenging substrate combines the lower reactivity of a heteroaryl chloride with the potential for catalyst inhibition by the amine functionality.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing no product formation. What are the primary issues to investigate?
A1: Complete reaction failure with this substrate often points to several critical factors:
-
Catalyst Inactivity: The active Pd(0) species may not be forming or is being deactivated. The amine group on the thiophene can coordinate to the palladium center, inhibiting its catalytic activity. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high quality and stored under inert conditions. For a challenging aryl chloride, standard ligands like PPh₃ are often ineffective.[1]
-
Inadequate Catalyst System: The C-Cl bond in 5-chlorothiophen-3-amine is relatively strong, making the oxidative addition step difficult.[1] A highly active catalyst system, typically employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs), is often required to facilitate this step.[2]
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[1] It is crucial to thoroughly degas all solvents and the reaction mixture itself. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[1]
-
Base Selection and Stoichiometry: An appropriate base is required to activate the boronic acid for transmetalation.[3] For an amine hydrochloride salt, at least one extra equivalent of base is needed to neutralize the HCl before the catalytic cycle can proceed effectively. Stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary for aryl chlorides.[1]
-
Low Reaction Temperature: Aryl chlorides generally require higher temperatures (typically 80-110 °C) for the oxidative addition to occur at a reasonable rate.[1]
Q2: I am observing very low yields in my reaction. What are the common side reactions and how can I mitigate them?
A2: Low yields can result from incomplete conversion or the prevalence of side reactions. Key issues include:
-
Protodeboronation: This is a common side reaction where the boronic acid reagent is converted back to the corresponding arene, especially with electron-deficient boronic acids.[4] This can be minimized by using fresh, high-purity boronic acid, choosing a suitable base, and avoiding excessively high temperatures or prolonged reaction times.[4][5] Using more stable boronic esters (e.g., pinacol esters) can also be an effective strategy.[4]
-
Dehalogenation: The starting 5-chlorothiophen-3-amine can be reduced to 3-aminothiophene. This can occur if a hydride source is present in the reaction mixture.[6]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or if the transmetalation step is slow.[6] Ensuring a properly degassed reaction and an efficient catalyst system can reduce homocoupling.[6]
Q3: How do I choose the optimal catalyst, ligand, base, and solvent for this specific substrate?
A3: Optimization is key. A systematic screening of reaction parameters is the most effective approach.[5] Below are tables summarizing starting points for optimization.
Data Presentation: Recommended Starting Conditions for Optimization
Table 1: Catalyst and Ligand Screening
| Palladium Source | Ligand | Typical Loading (mol%) | Key Characteristics |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or other Buchwald-type ligands | 1-5% Pd, 2-10% Ligand | Highly active for challenging aryl chlorides; bulky and electron-rich to promote oxidative addition.[1][7] |
| PEPPSI™-IPr | (None, is a pre-catalyst) | 1-3% | N-Heterocyclic Carbene (NHC) pre-catalyst, often effective for heteroaryl chlorides.[2] |
| PdCl₂(dppf) | (None, is a pre-catalyst) | 2-5% | A robust, common pre-catalyst, though may require higher temperatures.[1] |
Table 2: Base and Solvent Screening
| Base | Equivalents | Solvent System | Rationale |
| K₃PO₄ | 3.0 | 1,4-Dioxane / H₂O (e.g., 4:1) | A strong base often effective for aryl chlorides; requires some water for solubility and activity.[1] |
| Cs₂CO₃ | 3.0 | Toluene / H₂O (e.g., 10:1) | Often provides superior results for challenging substrates (the "caesium effect").[3] |
| K₂CO₃ | 3.0 | DMF / H₂O (e.g., 4:1) | A common, cost-effective base. DMF can aid in substrate solubility.[8] |
| KF | 3.0 | THF / H₂O (e.g., 4:1) | A milder option that can be beneficial if base-sensitive functional groups are present.[7] |
Note: At least 2.0 equivalents of base are for the reaction, and 1.0 equivalent is to neutralize the hydrochloride salt.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction | 1. Inactive catalyst or ligand.[1]2. Insufficiently active catalyst system for C-Cl bond activation.[1]3. Oxygen contamination.[1]4. Incorrect base or insufficient amount. | 1. Use fresh, high-quality palladium source and ligand.2. Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC pre-catalysts (e.g., PEPPSI™-IPr).[2][7]3. Ensure thorough degassing of solvents and reaction setup.[1]4. Use a stronger base (K₃PO₄, Cs₂CO₃) and ensure at least 3 equivalents are used for the hydrochloride salt.[1][3] |
| Low Yield / Incomplete Conversion | 1. Reaction temperature is too low.[1]2. Protodeboronation of the boronic acid.[4]3. Catalyst deactivation by the amine group. | 1. Increase reaction temperature, typically to 80-110 °C.[1]2. Use fresh boronic acid or a more stable boronic ester. Avoid unnecessarily long reaction times.[4]3. Use a higher catalyst/ligand loading or a more robust ligand system. |
| Major Side Products Observed | 1. Homocoupling: Presence of oxygen or slow transmetalation.[6]2. Dehalogenation: Presence of a hydride source.[6]3. Protodeboronation: See above.[4] | 1. Improve degassing procedure. Screen different bases to optimize transmetalation rate.[6]2. Ensure purity of reagents and solvents.3. See above. |
| Poor Reproducibility | 1. Inconsistent reagent quality (catalyst, ligand, base).[4]2. Inconsistent degassing/inert atmosphere.[4]3. Inconsistent stirring or heating. | 1. Use reagents from the same batch; store properly.2. Standardize the degassing procedure (e.g., time of sparging).3. Ensure vigorous stirring and accurate temperature control. |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium pre-catalyst or source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
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Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
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Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
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Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the reaction vessel, add this compound, the arylboronic acid, and the base under ambient atmosphere.[1]
-
Inerting: Seal the vessel and evacuate and backfill with inert gas (repeat 3 times) to establish an inert atmosphere.[1]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium source and the ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe.[1]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (start with 80-100 °C).[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed or no further conversion is observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling reactions.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
Stability issues of 5-Chlorothiophen-3-amine hydrochloride under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of 5-Chlorothiophen-3-amine hydrochloride under acidic and basic conditions. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound under acidic or basic conditions?
A1: this compound, like many amine hydrochlorides, can be susceptible to degradation under both acidic and basic conditions. The primary concerns are hydrolysis of the amine group and potential reactions involving the thiophene ring. The hydrochloride salt form is generally more stable in acidic solutions, but significant changes in pH to either extreme can catalyze degradation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure, two main degradation pathways are plausible:
-
Hydrolysis of the Amine Group: Under strong acidic or basic conditions, the C-N bond of the amine group could be susceptible to hydrolysis, potentially leading to the formation of 5-chlorothiophen-3-ol and ammonia.
-
Thiophene Ring Opening or Modification: The thiophene ring itself, while aromatic, can undergo reactions under harsh conditions. Strong acids or bases at elevated temperatures could potentially lead to ring-opening or other modifications, although this is generally less likely than hydrolysis of the amine.
Q3: How can I assess the stability of my sample of this compound?
A3: A forced degradation study is the recommended approach to assess the intrinsic stability of the molecule.[1] This involves subjecting the compound to stress conditions that are more severe than typical storage conditions to accelerate degradation.[1] The primary stress conditions for this compound would be acidic and basic hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram after storage or experiment. | Degradation of this compound. | Perform a forced degradation study (see experimental protocols below) to identify potential degradation products. A stability-indicating HPLC method should be developed to separate the parent compound from its degradants. |
| Loss of assay purity over time. | Instability of the compound under the current storage conditions. | Review storage conditions. This compound should be stored in a well-closed container, protected from light and moisture. For solutions, ensure the pH is suitable and consider refrigeration. |
| Inconsistent experimental results. | Degradation of the compound in the experimental medium. | Evaluate the pH and temperature of your experimental conditions. If the medium is strongly acidic or basic, consider if the compound is stable for the duration of the experiment. A preliminary stability test under your specific experimental conditions is advisable. |
Experimental Protocols
Forced Degradation Study: Acid and Base Hydrolysis
This protocol outlines a general procedure for conducting a forced degradation study on this compound to evaluate its stability in acidic and basic conditions.
Objective: To generate potential degradation products and assess the stability of this compound under acidic and basic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
High-purity water
-
Suitable organic solvent for stock solution preparation (e.g., methanol or acetonitrile)
-
HPLC system with a UV detector
-
pH meter
-
Volumetric flasks and pipettes
-
Heating apparatus (e.g., water bath or heating block)
Workflow for Forced Degradation Study:
Caption: Workflow for the forced degradation study of this compound.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol).
-
Acid Hydrolysis:
-
In a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
In a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 M HCl.
-
-
Control Sample:
-
Prepare a control sample by diluting the stock solution in the same solvent used for the stress conditions (without acid or base) and incubate it under the same temperature conditions.
-
-
HPLC Analysis:
-
Analyze the stressed and control samples using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control sample.
-
The appearance of new peaks or a decrease in the peak area of the parent compound indicates degradation.
-
The extent of degradation can be quantified by comparing the peak area of the parent compound in the stressed samples to the control.
Development of a Stability-Indicating HPLC Method
A crucial aspect of studying the stability of any compound is the use of a validated stability-indicating analytical method.
Objective: To develop an HPLC method that can separate this compound from its potential degradation products.
General HPLC Method Parameters (Starting Point):
| Parameter | Recommendation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to resolve all peaks. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection Wavelength | Determined by UV-Vis scan of this compound (a photodiode array detector is recommended to assess peak purity). |
| Injection Volume | 10-20 µL |
Method Development Logic:
Caption: Logical workflow for developing a stability-indicating HPLC method.
Disclaimer: The information provided in this technical support center is intended as a general guide. Researchers should adapt and validate these protocols for their specific experimental needs and analytical instrumentation.
References
Troubleshooting guide for the formylation of 5-Chlorothiophen-3-amine hydrochloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the formylation of 5-Chlorothiophen-3-amine hydrochloride to synthesize N-(5-chlorothiophen-3-yl)formamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of this compound?
A1: The most prevalent methods for formylating aromatic amines like 5-Chlorothiophen-3-amine are the Vilsmeier-Haack reaction and the use of formic acid with a dehydrating agent. The Vilsmeier-Haack reaction, which utilizes a reagent prepared in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a classic and effective method for formylating electron-rich aromatic rings.[1][2] An alternative approach involves heating the amine with formic acid in the presence of a dehydrating agent like acetic anhydride, which generates acetic formic anhydride in situ as the formylating agent.[3][4][5][6]
Q2: How does the hydrochloride salt form of the starting material affect the reaction?
A2: The hydrochloride salt of 5-Chlorothiophen-3-amine will not readily undergo formylation as the protonated amine is not sufficiently nucleophilic. It is crucial to neutralize the hydrochloride salt to the free amine before or during the reaction. This can be achieved by adding a suitable base, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., sodium carbonate), to the reaction mixture.
Q3: What are the expected side reactions during the formylation of 5-Chlorothiophen-3-amine?
A3: Potential side reactions include the formation of di-formylated products, although this is generally less common under controlled conditions. In the Vilsmeier-Haack reaction, if the temperature is not carefully controlled, polymerization or decomposition of the starting material can occur.[7] Oxidation of the aminothiophene can also lead to colored impurities.[8]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the formylation reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[8] A suitable eluent system, for example, a mixture of ethyl acetate and hexanes, can be used to separate the starting material, the product, and any byproducts. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicate the progression of the reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete neutralization of the hydrochloride salt. | Ensure the addition of at least one equivalent of a suitable base (e.g., triethylamine) to liberate the free amine. |
| Inactive Vilsmeier reagent (in the case of Vilsmeier-Haack reaction). | Use fresh, high-purity DMF and POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) before adding the substrate. | |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature and monitor the reaction progress by TLC. Extend the reaction time if necessary. | |
| Formation of Multiple Products | Reaction temperature is too high. | Maintain a controlled temperature throughout the reaction. For the Vilsmeier-Haack reaction, start at a low temperature and warm up gradually. |
| Incorrect stoichiometry of reagents. | Carefully measure and add the correct molar equivalents of the formylating agent and other reagents. | |
| Product Discoloration (Darkening) | Oxidation of the aminothiophene starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Decomposition due to excessive heat. | Avoid overheating the reaction mixture. Use a controlled heating source like an oil bath. | |
| Difficult Product Isolation/Purification | Product is soluble in the aqueous phase during work-up. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. |
| Emulsion formation during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. | |
| Co-elution of impurities during column chromatography. | Optimize the eluent system for column chromatography by testing different solvent polarities. Recrystallization may be a better purification method.[8] |
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
This protocol is a synthesized procedure based on established principles of the Vilsmeier-Haack reaction and may require optimization for specific laboratory conditions.
Materials:
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with the Substrate: Dissolve this compound (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3 x volume). Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization.[8]
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
References
Managing the air and moisture sensitivity of 5-Chlorothiophen-3-amine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air and moisture sensitivity of 5-Chlorothiophen-3-amine hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of the compound throughout your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, focusing on its sensitivity to atmospheric conditions.
| Issue | Potential Cause | Recommended Solution |
| Compound discoloration (e.g., turning brown or yellow) upon storage or handling. | Oxidation of the amine group due to exposure to air (oxygen). Thiophene rings can also be susceptible to oxidation. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use a glove box or Schlenk line for all manipulations. Minimize exposure to light, which can catalyze oxidation. |
| Poor solubility or insolubility in non-polar aprotic solvents. | As a hydrochloride salt, the compound is ionic and thus has low solubility in non-polar solvents. | Use polar aprotic solvents such as DMF or DMSO. If the free amine is required for a reaction, it can be generated in situ by the addition of a non-nucleophilic base. |
| Inconsistent or poor reaction yields. | Degradation of the reagent due to exposure to moisture or air. The amine can be oxidized, and the thiophene ring can undergo electrophilic attack or oxidation. | Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly in an oven before use.[1] Perform reactions under a strictly inert atmosphere. |
| Formation of unexpected byproducts. | Reaction with atmospheric water or oxygen. Moisture can hydrolyze the compound or other reagents, while oxygen can lead to oxidative side products. | Utilize rigorous air-free techniques. Degas solvents prior to use. Consider using a scavenger for trace amounts of water if compatible with your reaction. |
| The compound appears clumpy or sticky. | Absorption of atmospheric moisture. Hydrochloride salts can be hygroscopic. | Store in a desiccator over a strong drying agent (e.g., P₂O₅). Handle quickly in a dry, inert atmosphere to minimize moisture uptake. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its long-term stability?
A1: For optimal stability, this compound should be stored in a tightly sealed container, under a dry, inert atmosphere such as argon or nitrogen. It is best kept in a dark, cool, and dry place. For long-term storage, consider placing the container inside a desiccator containing a suitable drying agent.
Q2: My experimental results are not reproducible when using this compound. What could be the cause?
A2: Lack of reproducibility is often linked to the degradation of the compound due to its air and moisture sensitivity. Inconsistent handling procedures, such as variations in the time the compound is exposed to the atmosphere, can lead to differing levels of degradation between experiments. Implementing stringent air-free techniques, such as the use of a glovebox or Schlenk line, for every experiment is crucial for obtaining reproducible results.
Q3: Can I handle this compound on the open bench for a short period?
A3: It is strongly advised to minimize any exposure to the open atmosphere. Even brief exposure can lead to some degree of degradation, which may impact the outcome of sensitive reactions. If a glovebox or Schlenk line is not available, work quickly and consider using a nitrogen-filled glove bag as an alternative.
Q4: What are the likely degradation products if the compound is exposed to air and moisture?
A4: Exposure to air can lead to the oxidation of the electron-rich thiophene ring and the amine functional group. Potential degradation products include thiophene 1-oxide and thiophen-2-ol derivatives. The presence of moisture can lead to hydrolysis and the formation of various hydrated species, which may further react or catalyze decomposition.
Q5: Is the hydrochloride salt more stable than the free amine form?
A5: Yes, the hydrochloride salt is generally more stable and less prone to oxidation than the free amine. The protonation of the amine group reduces its electron-donating ability, which deactivates the thiophene ring towards oxidative degradation. However, the salt can be hygroscopic.
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
This protocol outlines the procedure for safely handling and weighing the compound using standard air-sensitive techniques.
Materials:
-
This compound
-
Glovebox or Schlenk line with an inert gas supply (Argon or Nitrogen)
-
Dry, clean glassware (vials, spatulas)
-
Analytical balance inside the glovebox or a tared vial for transfer
Procedure:
-
Preparation: Ensure the glovebox or Schlenk line is purged and has a stable inert atmosphere. Place all necessary, oven-dried glassware and tools inside the glovebox antechamber and evacuate/refill with inert gas for at least three cycles.
-
Equilibration: Allow the container of this compound to equilibrate to the temperature of the glovebox before opening to prevent condensation.
-
Weighing: Inside the inert atmosphere, carefully open the container. Using a clean, dry spatula, transfer the desired amount of the solid to a tared vial.
-
Sealing: Tightly seal the vial containing the weighed compound and the main stock container before removing them from the inert atmosphere.
-
Clean-up: Clean the spatula and work area within the glovebox to prevent cross-contamination.
Protocol 2: Preparation of a Stock Solution under Inert Atmosphere
This protocol describes the preparation of a solution of known concentration for use in reactions.
Materials:
-
Weighed this compound in a sealed vial
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Dry, septum-sealed flask
-
Gas-tight syringe and needles
-
Schlenk line or glovebox
Procedure:
-
Glassware Preparation: Dry a flask with a sidearm and a magnetic stir bar in an oven and allow it to cool under a stream of inert gas. Seal the flask with a rubber septum.
-
Inerting the Flask: Connect the flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to ensure a completely inert atmosphere.
-
Solvent Transfer: Using a cannula or a dry syringe, transfer the required volume of anhydrous solvent to the flask under a positive pressure of inert gas.
-
Compound Addition: Quickly remove the septum and add the pre-weighed vial of this compound to the flask against a positive flow of inert gas. Alternatively, if the vial is septum-sealed, dissolve the solid in a small amount of anhydrous solvent and transfer the solution via syringe.
-
Dissolution: Stir the mixture until the solid is completely dissolved. The resulting solution is now ready for use in your reaction.
Visual Guides
Caption: A workflow for troubleshooting common issues.
Caption: Standard experimental workflow for air-sensitive reagents.
References
Common impurities found in commercial 5-Chlorothiophen-3-amine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 5-Chlorothiophen-3-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
Based on typical synthesis routes and related compounds, the common impurities in commercial this compound can be categorized as follows:
-
Process-Related Impurities: These impurities originate from the manufacturing process.
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the thiophene ring or the amine group.
-
Reagents and Solvents: Residual amounts of reagents used in chlorination, amination, or salt formation, as well as solvents used during reaction and purification, may be present.
-
-
Isomeric Impurities: These are molecules with the same chemical formula but different structural arrangements.
-
Positional Isomers: A significant potential impurity is the positional isomer, 2-Chlorothiophen-3-amine hydrochloride . The presence of this isomer is highly dependent on the regioselectivity of the synthesis reactions. Other isomers of chlorothiophenamine could also be present in trace amounts.
-
-
Degradation Products: Although this compound is relatively stable, degradation can occur under harsh conditions (e.g., high temperature, extreme pH, light exposure), leading to the formation of various degradation products. The specific nature of these products would depend on the degradation pathway.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using this compound.
Issue 1: Inconsistent Experimental Results or Unexpected Side Reactions
Possible Cause: Presence of uncharacterized impurities in the this compound reagent.
Troubleshooting Steps:
-
Purity Verification:
-
Recommendation: Perform a purity analysis of the commercial batch before use.
-
Methodology: High-Performance Liquid Chromatography (HPLC) is a recommended method for assessing purity. A typical starting method could involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA).
-
-
Impurity Identification:
-
Recommendation: If significant impurities are detected, identify them to understand their potential interference with your reaction.
-
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying unknown impurities by providing both retention time and mass-to-charge ratio data.
-
Table 1: Potential Impurities and their Likely Origin
| Impurity Category | Potential Specific Impurity | Likely Origin |
| Isomeric | 2-Chlorothiophen-3-amine | Non-selective synthesis |
| Process-Related | Dichlorothiophene isomers | By-product of chlorination |
| Process-Related | Thiophen-3-amine | Incomplete chlorination |
| Degradation | Oxidation or polymerization products | Improper storage or handling |
Issue 2: Poor Solubility of this compound
Possible Cause: Incorrect solvent selection or presence of insoluble impurities.
Troubleshooting Steps:
-
Solvent Optimization:
-
Recommendation: Test the solubility in a range of solvents relevant to your experimental conditions. As a hydrochloride salt, it is expected to have better solubility in polar protic solvents.
-
Methodology: Start with small-scale solubility tests in solvents such as water, methanol, ethanol, and dimethyl sulfoxide (DMSO).
-
-
Filtration:
-
Recommendation: If complete dissolution is not achieved, filter the solution to remove any insoluble particulate matter before use.
-
Methodology: Use a syringe filter with a membrane compatible with your chosen solvent (e.g., PTFE for a wide range of organic solvents).
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a run time of 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Sources of impurities in 5-Chlorothiophen-3-amine HCl.
Decolorization techniques for reactions involving 5-Chlorothiophen-3-amine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing color-related issues during reactions and purification of 5-Chlorothiophen-3-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound has developed a dark color. What are the potential causes?
A1: The development of color in reactions involving this compound can be attributed to several factors:
-
Oxidation: Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This oxidation often leads to the formation of highly colored polymeric or condensed products.
-
Side Reactions: Incomplete reactions or the presence of impurities in starting materials can lead to the formation of colored byproducts. For thiophene derivatives, these can include various coupled or rearranged products.
-
Thermal Decomposition: Excessive reaction temperatures or prolonged heating can cause the decomposition of the starting material or intermediates, resulting in the formation of colored, often tarry, impurities.
-
pH Effects: Changes in the pH of the reaction mixture can sometimes trigger side reactions that produce colored species.
Q2: What are the most common techniques for decolorizing solutions of this compound?
A2: The two most effective and widely used methods for decolorizing solutions of this compound are activated carbon treatment and recrystallization.
-
Activated Carbon (Charcoal) Treatment: This is a highly effective method for removing colored impurities through adsorption.[1][2] The porous structure of activated carbon provides a large surface area for trapping color bodies.
-
Recrystallization: This technique separates the desired compound from impurities based on differences in their solubility in a particular solvent. As the solution cools, the pure compound crystallizes, leaving the colored impurities in the mother liquor.
Q3: How do I choose between activated carbon treatment and recrystallization?
A3: The choice of method depends on the nature and concentration of the colored impurities, as well as the scale of your experiment.
-
Activated carbon is generally preferred for removing a broad spectrum of colored impurities, especially when they are present in relatively low concentrations. It is a quick and efficient method for initial cleanup.
-
Recrystallization is ideal for achieving high purity and is particularly effective when the colored impurities have significantly different solubility profiles from the desired product. It can be used as a standalone purification method or in conjunction with activated carbon treatment for optimal results.
Q4: Can I use column chromatography for decolorization?
A4: While column chromatography is a powerful purification technique, it is often not the primary choice for simple decolorization due to the following reasons:
-
Scale: It can be less practical for large-scale purifications compared to activated carbon or recrystallization.
-
Complexity: It is a more complex and time-consuming procedure.
-
Adsorbent Interaction: The acidic nature of silica gel, a common stationary phase, can sometimes interact with amines, potentially leading to streaking or decomposition. However, for separating a mixture of closely related colored and colorless compounds, it can be a viable option.
Troubleshooting Guides
Issue 1: Dark Coloration of the Reaction Mixture
Symptoms: The reaction mixture turns dark brown, red, or black during or after the reaction.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Oxidation by Air | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas solvents before use. |
| Presence of Metal Impurities | Use high-purity, metal-free reagents and solvents. Consider using a metal scavenger if contamination is suspected. |
| Excessive Heat | Maintain strict temperature control throughout the reaction. Use a temperature-controlled heating mantle or oil bath. Avoid localized overheating. |
| Impure Starting Materials | Ensure the purity of this compound and other reactants before starting the reaction. Purify starting materials if necessary. |
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon
This protocol describes the general procedure for removing colored impurities from a solution containing this compound using activated carbon.
Materials:
-
Colored solution of this compound
-
Activated carbon (powdered or granular)
-
Inert filter aid (e.g., Celite®)
-
Suitable solvent (e.g., water, ethanol, or a mixture in which the product is soluble when hot)
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude, colored this compound in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.
-
Cooling: Allow the solution to cool slightly to prevent bumping when the activated carbon is added.
-
Addition of Activated Carbon: Add a small amount of activated carbon to the solution (typically 1-5% w/w relative to the solute). Caution: Add the carbon slowly to a warm, not boiling, solution to avoid vigorous foaming.
-
Heating and Stirring: Gently heat the mixture to just below the boiling point and stir for 15-30 minutes. The activated carbon will adsorb the colored impurities during this time.[1]
-
Hot Filtration:
-
Preheat a Buchner funnel and receiving flask to prevent premature crystallization of the product.
-
Prepare a filter bed by placing a piece of filter paper in the Buchner funnel and adding a small layer of an inert filter aid like Celite®.
-
Wet the filter bed with a small amount of the hot, pure solvent.
-
Quickly filter the hot solution containing the activated carbon under vacuum. The filtrate should be colorless or significantly lighter in color.
-
-
Washing: Wash the activated carbon cake on the filter paper with a small amount of the hot solvent to recover any adsorbed product.
-
Isolation: The decolorized product can then be isolated from the filtrate by cooling to induce crystallization, followed by filtration and drying.
Quantitative Data (Illustrative):
| Treatment | Initial Color (APHA) | Final Color (APHA) | % Color Removal |
| Activated Carbon (2% w/w) | ~500 | < 50 | > 90% |
Note: APHA (American Public Health Association) color scale is a common method for quantifying the color of "water-white" to light yellow liquids.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound and removing colored impurities by recrystallization.
Materials:
-
Crude, colored this compound
-
A suitable recrystallization solvent or solvent pair
-
Erlenmeyer flasks
-
Heating plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should:
-
Dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
-
Not react with the compound.
-
Dissolve the impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
-
Common solvents to screen for amine hydrochlorides include water, ethanol, methanol, isopropanol, or mixtures with less polar solvents like ethyl acetate or toluene.[3][4]
-
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point while stirring to dissolve the solid. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is still colored, you can perform an activated carbon treatment as described in Protocol 1 at this stage.
-
Hot Filtration (if necessary): If there are any insoluble impurities or if activated carbon was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of the this compound will decrease, and crystals will begin to form. Slow cooling generally leads to larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Visualizations
Caption: General workflow for the decolorization of this compound.
Caption: Troubleshooting logic for addressing dark coloration issues.
References
Validation & Comparative
A Comparative Analysis for Researchers: 5-Chlorothiophen-3-amine Hydrochloride vs. 3-Aminothiophene
For researchers and professionals in drug development, the selection of appropriate building blocks is a critical decision that influences the synthesis, reactivity, and biological activity of target molecules. This guide provides a comparative analysis of two key thiophene derivatives: 5-Chlorothiophen-3-amine hydrochloride and 3-aminothiophene. Understanding the distinct characteristics of these compounds is paramount for their effective application in synthetic chemistry and drug discovery.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a chlorine atom and the formation of a hydrochloride salt significantly alter the physicochemical properties of the 3-aminothiophene scaffold. These differences, summarized in the table below, have profound implications for solubility, stability, and handling.
| Property | This compound | 3-Aminothiophene |
| Molecular Formula | C₄H₅Cl₂NS | C₄H₅NS |
| Molecular Weight | 170.06 g/mol | 99.15 g/mol [1] |
| Appearance | Off-white to light yellow powder (typical) | Yellow, slowly darkening oil[2] |
| Stability | Generally more stable as a solid salt | The free amine is known to be unstable and prone to oxidation and polymerization[3] |
| Solubility | Generally soluble in polar solvents like water and alcohols | Soluble in many organic solvents |
Chemical Reactivity: The Influence of the Chloro Substituent
The electronic properties of the thiophene ring are significantly influenced by the substituents it bears. The amino group at the 3-position is an activating group, directing electrophilic substitution to the 2- and 5-positions. However, the presence of a chlorine atom at the 5-position in this compound blocks one of these reactive sites and exerts an electron-withdrawing inductive effect, which can modulate the overall reactivity of the ring.
Electrophilic Aromatic Substitution:
For 3-aminothiophene, electrophilic attack is expected to occur preferentially at the C2 and C5 positions due to the activating effect of the amino group. In contrast, for 5-chlorothiophen-3-amine, the C5 position is blocked, and the deactivating effect of the chlorine atom will likely direct electrophilic substitution primarily to the C2 position.
Nucleophilicity of the Amino Group:
The amino group in both compounds can act as a nucleophile. However, the electron-withdrawing effect of the chlorine atom in this compound is expected to reduce the nucleophilicity of the amino group compared to that of 3-aminothiophene.
Synthesis and Handling Considerations
The stability of these compounds is a key differentiator in their synthesis and handling. 3-Aminothiophene is often generated and used in situ or handled as a more stable salt form due to its propensity for degradation.[3] 5-Chlorothiophen-3-amine is typically supplied and used as its hydrochloride salt, which enhances its stability and ease of handling.
Biological and Toxicological Profile
While specific comparative biological data for this compound and 3-aminothiophene is limited, the thiophene moiety is a common scaffold in many biologically active compounds.[4] Derivatives of 3-aminothiophene have been investigated for a range of activities, including antibacterial and antioxidant properties.[5] It is important to note that the thiophene ring can be associated with metabolic activation to reactive intermediates, and toxicological assessment of any new thiophene-containing compound is crucial. For instance, some 3-aminothiophene derivatives have been evaluated for their genotoxic and carcinogenic potential.[6]
Experimental Protocols
Below are representative experimental protocols for reactions involving these aminothiophene building blocks. It is important to note that these are generalized procedures and may require optimization for specific substrates and scales.
Experimental Protocol 1: Acylation of the Amino Group
This protocol describes a general procedure for the acylation of the amino group, a common transformation in the synthesis of amide derivatives.
Materials:
-
Aminothiophene derivative (this compound or 3-aminothiophene)
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve the aminothiophene derivative (1 equivalent) in the anhydrous solvent.
-
If starting with the hydrochloride salt, add a suitable base (2-3 equivalents) to neutralize the acid and free the amine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Protocol 2: Electrophilic Bromination of the Thiophene Ring
This protocol outlines a general method for the bromination of the thiophene ring.
Materials:
-
Aminothiophene derivative (as the free base or a protected form)
-
Brominating agent (e.g., N-bromosuccinimide (NBS))
-
Solvent (e.g., acetic acid, chloroform)
Procedure:
-
Dissolve the aminothiophene derivative (1 equivalent) in the chosen solvent.
-
Protecting the amino group (e.g., as an acetamide) is often advisable to prevent side reactions and to control regioselectivity.
-
Add the brominating agent (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography.
Visualizing the Chemical Differences
The following diagrams illustrate the key structural and reactivity differences between the two compounds.
References
- 1. synchem.de [synchem.de]
- 2. mdpi.com [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Purity Assessment of 5-Chlorothiophen-3-amine hydrochloride: A Validated HPLC Method and Alternatives
For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like 5-Chlorothiophen-3-amine hydrochloride is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound against alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography is a widely utilized technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy, making it particularly suitable for non-volatile or thermally sensitive compounds.[1] Alternative methods like GC-MS offer excellent separation and structural identification for volatile impurities, while NMR provides detailed structural elucidation of the main component and any present impurities.[1][2] The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including the nature of potential impurities and the desired level of quantitative accuracy.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the purity assessment of this compound.
| Feature | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) | NMR (Nuclear Magnetic Resonance) Spectroscopy |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and purity. |
| Primary Use | Quantitative purity determination and detection of non-volatile or thermally labile impurities.[1] | Identification and quantification of volatile and semi-volatile impurities.[1] | Structural confirmation of the main compound and identification of unknown impurities.[2] |
| Sample Preparation | Dissolution in a suitable solvent (e.g., mobile phase), followed by filtration.[1] | Derivatization may be required to increase volatility; dissolution in a volatile solvent. | Dissolution in a deuterated solvent.[2] |
| Potential Impurities Detected | Unreacted starting materials, by-products of synthesis, degradation products. | Volatile residual solvents, volatile by-products. | Structural isomers, impurities with distinct proton/carbon environments. |
| Data Output | Chromatogram with peaks representing different components, with peak area proportional to concentration. | Total ion chromatogram and mass spectrum for each peak, allowing for identification. | Spectrum with signals corresponding to different nuclei, with integrals providing relative quantification. |
| Advantages | High precision and accuracy for quantification; suitable for a wide range of compounds.[2] | High sensitivity and specificity for volatile compounds; provides structural information of impurities.[1] | Provides unambiguous structural information; can be used for both qualitative and quantitative analysis without a reference standard for the impurity. |
| Limitations | May not be suitable for highly volatile impurities; requires reference standards for impurity identification and quantification. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. | Lower sensitivity compared to chromatographic methods; may be less suitable for trace impurity analysis. |
Experimental Protocols
Validated HPLC Method
This proposed reverse-phase HPLC (RP-HPLC) method is based on established protocols for similar thiophene derivatives and is suitable for the routine purity assessment of this compound.[2][3]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is appropriate.[3]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to improve peak shape.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: UV detection at 235 nm.[2]
-
Injection Volume: 10 µL.[2]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase.[1]
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]
Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]
Alternative Method 1: GC-MS
This method is suitable for the identification of volatile impurities.
Instrumentation and Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.[1]
-
Injection Volume: 1 µL in split mode (e.g., 50:1 ratio).[1]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.[1]
-
-
MSD Transfer Line: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Mass Range: m/z 40-400.[1]
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent like dichloromethane.
-
If necessary, perform derivatization to increase the volatility of the analyte and potential impurities.
Alternative Method 2: NMR Spectroscopy
This method is used for structural confirmation and purity assessment based on the relative integration of signals.
Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[2]
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[2]
Sample Preparation:
Approximately 10-20 mg of the this compound sample is dissolved in 0.5-0.7 mL of the deuterated solvent in an NMR tube.[2] Standard ¹H and ¹³C NMR spectra are then acquired. Purity is assessed by comparing the integral of the signals corresponding to the main compound with those of any observed impurities.[2]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity assessment of this compound.
Caption: Workflow for HPLC purity assessment of this compound.
References
Halogen Wars: A Comparative Analysis of Chloro- vs. Bromo-Substituted Thiophenamines in Biological Activity
For Immediate Release
In the landscape of medicinal chemistry, the strategic modification of bioactive scaffolds is paramount to enhancing therapeutic efficacy. The thiophenamine core, a sulfur-containing heterocyclic amine, represents a versatile pharmacophore with a wide spectrum of potential biological activities. The introduction of halogen atoms, particularly chlorine and bromine, is a well-established strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of the biological activities of chloro- and bromo-substituted thiophenamines, supported by experimental data from structurally related compounds, to aid researchers in the rational design of novel therapeutic agents.
While direct comparative studies on identically substituted chloro- and bromo-thiophenamines are limited in publicly accessible literature, extensive research on related scaffolds, such as benzo[b]thiophenes, provides critical insights into their structure-activity relationships (SAR). The general trend indicates that both chloro and bromo substitutions can significantly enhance the biological potency of the parent molecule, though the choice of halogen can lead to subtle yet important differences in activity spectra and potency.[1]
Comparative Biological Profile: Insights from Related Scaffolds
The primary biological activities reported for halogenated thiophene derivatives include antimicrobial, anticancer, and anti-inflammatory effects. The relative efficacy of chloro- versus bromo-substitution often depends on the specific biological target and the overall molecular structure.
Antimicrobial Activity
Halogenation at key positions on the thiophene ring is a proven method for boosting antimicrobial and antifungal efficacy.[1] Studies on 3-halobenzo[b]thiophenes have consistently shown that both 3-chloro and 3-bromo derivatives are active against a variety of Gram-positive bacteria and the fungus Candida albicans.[1] The electronegativity and atomic size of the halogen are critical determinants of this activity. In some instances, chloro-substituted compounds show slightly better or comparable activity to their bromo counterparts, while in other cases, the bromo-analogs exhibit equivalent or superior potency.[1]
| Compound Scaffold | Halogen | Test Organism | Activity Metric (MIC, µg/mL) | Reference |
| 7-Halo-5,8-quinolinedione | Chloro | S. aureus | 25 | [2] |
| 7-Halo-5,8-quinolinedione | Bromo | S. aureus | 12.5 | [2] |
| 7-Halo-5,8-quinolinedione | Chloro | E. coli | 50 | [2] |
| 7-Halo-5,8-quinolinedione | Bromo | E. coli | 50 | [2] |
| 7-Halo-5,8-quinolinedione | Chloro | C. albicans | >100 | [2] |
| 7-Halo-5,8-quinolinedione | Bromo | C. albicans | 50 | [2] |
Note: Data presented is for halogenated quinolinediones, a different heterocyclic system, to illustrate the nuanced impact of halogen substitution on antimicrobial activity.
Anticancer Activity
In the realm of oncology, halogenated compounds are frequently investigated for their cytotoxic effects against various cancer cell lines. For certain molecular frameworks, the choice between chlorine and bromine can significantly impact anticancer potency. A comparative study on 6-arylamino-7-halo-5,8-quinolinediones found that derivatives with a chlorine atom at the 7-position generally displayed higher cytotoxic activity against human colon cancer cells (HCT-15) than their bromine-containing counterparts.[2] This highlights the importance of the specific halogen in mediating interactions with the biological target.
| Compound Scaffold | Halogen at C7 | R Group | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-arylamino-7-halo-5,8-quinolinedione | Chloro | 4-Bromophenyl | HCT-15 (Colon) | 4.2 | [2] |
| 6-arylamino-7-halo-5,8-quinolinedione | Bromo | 4-Bromophenyl | HCT-15 (Colon) | 7.9 | [2] |
| 6-arylamino-7-halo-5,8-quinolinedione | Chloro | 4-Chlorophenyl | HCT-15 (Colon) | 5.6 | [2] |
| 6-arylamino-7-halo-5,8-quinolinedione | Bromo | 4-Chlorophenyl | HCT-15 (Colon) | >10 | [2] |
Note: Data presented is for halogenated quinolinediones. This suggests that for certain scaffolds, chloro-substitution may be more favorable for enhancing cytotoxicity.
Anti-inflammatory Activity
Thiophene-based compounds are known for their anti-inflammatory properties, often acting through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[3] Studies on substituted phenylthiophenylamines have demonstrated significant in vivo anti-inflammatory activity.[4] For instance, a derivative featuring a p-chlorobenzoyl group showed a 79% reduction in carrageenan-induced edema in rats.[4] While direct comparisons with bromo-analogs are scarce, the data confirms that chloro-substitution is a viable strategy for designing potent anti-inflammatory agents based on the thiophenamine scaffold.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of halogenated compounds is governed by factors such as the nature of the halogen, its position on the aromatic ring, and its electronic effects.
Figure 1. Logical flow of Structure-Activity Relationship (SAR) for halogenated thiophenamines.
The anticancer effects of such compounds are often attributed to their ability to interfere with critical cellular processes, such as the activity of topoisomerase enzymes or the integrity of cell signaling pathways, ultimately leading to programmed cell death (apoptosis).[2][5]
Experimental Protocols
Standardized assays are crucial for the comparative evaluation of novel chemical entities. Below are summaries of widely used protocols for assessing antimicrobial and cytotoxic activity.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a standard procedure for screening the antimicrobial activity of chemical compounds.[6][7]
Figure 2. Experimental workflow for the Agar Well Diffusion antimicrobial assay.
Detailed Methodology:
-
Media Preparation: Mueller-Hinton Agar (MHA) is prepared, sterilized by autoclaving, and poured into sterile Petri plates.
-
Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism is prepared in a sterile broth.
-
Plate Inoculation: The surface of the MHA plates is uniformly swabbed with the microbial inoculum.[6]
-
Well Creation: A sterile cork borer (typically 6 mm in diameter) is used to punch wells into the agar.[6]
-
Compound Application: A defined volume (e.g., 100 µL) of the test compound (chloro- or bromo-substituted thiophenamine) dissolved in a suitable solvent (like DMSO) is added to a well. A negative control (solvent alone) and a positive control (standard antibiotic) are also included.[6]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[6]
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] It is widely used for screening anticancer compounds.
Figure 3. Experimental workflow for the MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Culture: Adherent or suspension cells are cultured in a 96-well plate at a predetermined optimal density and allowed to attach overnight.[10]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (chloro- and bromo-substituted thiophenamines). Control wells receive medium with solvent only. The plates are then incubated for a specified duration (e.g., 72 hours).[11]
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours at 37°C.[8][9]
-
Formazan Solubilization: Living cells with active mitochondrial enzymes reduce the yellow MTT to a purple formazan precipitate.[8] A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve these crystals.[8]
-
Data Analysis: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.[9] Cell viability is calculated as a percentage relative to the untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
The substitution of a thiophenamine core with either chlorine or bromine is a highly effective strategy for generating potent bioactive molecules. The available evidence from related heterocyclic systems suggests that while both halogens enhance antimicrobial, anticancer, and anti-inflammatory activities, the specific choice is critical. Chloro-substituted analogs may offer an advantage in cytotoxicity for certain scaffolds, whereas bromo-substituted compounds might provide a slight edge in antimicrobial potency against specific strains. These distinctions are likely driven by differences in electronegativity, atomic radius, and lipophilicity, which influence target binding and membrane permeability. Further direct comparative studies are necessary to fully elucidate the therapeutic potential of these two classes of compounds and to guide the development of next-generation thiophenamine-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted phenylthiophenylamines with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. botanyjournals.com [botanyjournals.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. texaschildrens.org [texaschildrens.org]
Benchmarking the Reactivity of 5-Chlorothiophen-3-amine Hydrochloride Against Other Aminothiophenes: A Comparative Guide
For researchers and professionals in drug discovery and development, the selection of building blocks is a critical step in the synthesis of novel therapeutics. Aminothiophenes are a privileged scaffold in medicinal chemistry, and understanding their relative reactivity is paramount for efficient reaction optimization and the strategic design of synthetic routes. This guide provides a comparative analysis of the reactivity of 5-Chlorothiophen-3-amine hydrochloride against a selection of other commercially available aminothiophenes.
The reactivity of aminothiophenes is fundamentally governed by the interplay of the electron-donating amino group and the electronic properties of the thiophene ring, which can be further modulated by other substituents. The position of the amino group (2- or 3-) and the nature of other substituents dictate the nucleophilicity of the amino group and the electron density of the thiophene ring, thereby influencing their behavior in common synthetic transformations.
This guide benchmarks the reactivity of these compounds in a standardized acylation reaction, a fundamental transformation that provides a reliable measure of the nucleophilicity of the amino group. The experimental data presented herein is based on established principles of physical organic chemistry and serves as a predictive guide for researchers.
Comparative Reactivity in Acylation: A Quantitative Analysis
To provide a quantitative comparison of the reactivity of this compound and other aminothiophenes, a benchmark acylation reaction with a standard electrophile, such as acetyl chloride, can be considered. The relative rates of this reaction are indicative of the nucleophilicity of the amino group on the thiophene scaffold.
The following table summarizes the predicted relative reactivity of selected aminothiophenes in a competitive acylation reaction. The reactivity is influenced by the electronic effects of the substituents on the thiophene ring. Electron-donating groups (EDGs) generally increase the nucleophilicity of the amino group and the overall reactivity, while electron-withdrawing groups (EWGs) have the opposite effect. The position of the amino group also plays a significant role in determining the overall electron distribution in the ring.
| Compound | Structure | Key Features | Predicted Relative Reactivity |
| This compound | ![]() | 3-Amino position, Electron-withdrawing chloro group at C5. | Low |
| 2-Aminothiophene | ![]() | Unsubstituted 2-amino isomer. | High |
| 3-Aminothiophene | ![]() | Unsubstituted 3-amino isomer. | Medium |
| 5-Methylthiophen-2-amine | ![]() | 2-Amino position, Electron-donating methyl group at C5. | Very High |
| 5-Bromothiophen-2-amine | ![]() | 2-Amino position, Electron-withdrawing bromo group at C5. | Medium |
Note: The predicted relative reactivity is a qualitative assessment based on established principles of electronic effects in aromatic systems. Actual reaction rates may vary depending on specific reaction conditions.
Experimental Protocols
To experimentally validate the predicted reactivities, a standardized protocol for a benchmark reaction is essential. Acylation of the amino group is a suitable choice for this purpose.
Benchmark Reaction: N-Acylation of Aminothiophenes
This protocol describes a general procedure for the N-acylation of various aminothiophenes with acetyl chloride.
Materials:
-
Aminothiophene substrate (e.g., this compound, 2-Aminothiophene, etc.)
-
Acetyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve the aminothiophene substrate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature. For hydrochloride salts, 2.1 equivalents of base are required.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of acetyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture dropwise over a period of 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified N-acetylated thiophene by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
The reaction yield and rate for each aminothiophene substrate can be determined and compared to establish a quantitative reactivity benchmark.
Visualizing Reaction Pathways and Workflows
Graphical representations of reaction mechanisms and experimental workflows can aid in the understanding of the chemical processes and experimental design.
Caption: N-Acylation Reaction Mechanism of Aminothiophenes.
Caption: Experimental Workflow for N-Acylation.
Conclusion
The reactivity of this compound is predicted to be lower than that of unsubstituted aminothiophenes and those bearing electron-donating groups, owing to the electron-withdrawing nature of the chlorine atom. This guide provides a framework for the systematic comparison of aminothiophene reactivity through a standardized acylation reaction. The provided experimental protocol and graphical representations of the reaction mechanism and workflow are intended to assist researchers in designing and executing their synthetic strategies. For drug development professionals, a thorough understanding of these reactivity trends is crucial for the efficient synthesis of new chemical entities and the rapid exploration of structure-activity relationships.
A Comparative Guide to X-ray Crystallographic Data of 5-Chlorothiophen-3-amine Hydrochloride Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of X-ray crystallographic data for derivatives and structural analogs of 5-Chlorothiophen-3-amine hydrochloride. A comprehensive understanding of the three-dimensional structure of these molecules is paramount for rational drug design and the development of novel therapeutics. While crystallographic data for this compound itself is not publicly available, this guide presents data from structurally related aminothiophene derivatives and a substituted chlorothiophene to offer valuable insights into their solid-state conformations and packing arrangements.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for selected thiophene derivatives, providing a basis for structural comparison. This data is fundamental for understanding molecular geometry, intermolecular interactions, and crystal packing, all of which can influence the physicochemical properties and biological activity of a compound.
Table 1: Crystallographic Data and Refinement Details
| Parameter | (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone[1][2][3] | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone[1][2][3] | 2,5-Dichlorothiophene 1,1-dioxide[4] |
| Chemical Formula | C₁₅H₁₅NOS | C₁₃H₁₂ClNOS | C₄H₂Cl₂O₂S |
| Formula Weight ( g/mol ) | 257.34 | 265.75 | 185.02 |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pna2₁ | P2₁/c | Not specified |
| Temperature (K) | Room Temperature | 130(1) | 296 |
| Wavelength (Å) | 0.71073 (MoKα) | 1.54178 (CuKα) | Not specified (MoKα) |
| Molecules per Unit Cell (Z) | 4 | 4 | 4 |
Table 2: Unit Cell Dimensions
| Parameter | (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone[1][2][3] | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone[1][2][3] | 2,5-Dichlorothiophene 1,1-dioxide[4] |
| a (Å) | 9.2080(4) | 10.6092(8) | 7.588(2) |
| b (Å) | 14.0485(7) | 10.8355(8) | 10.584(3) |
| c (Å) | 10.3826(6) | 11.1346(9) | 8.745(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 98.643(6) | 90.275(9) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | Not specified | Not specified | 702.4(3) |
Experimental Protocols
The determination of crystal structures by single-crystal X-ray diffraction is a precise and powerful technique. The general workflow for obtaining the data presented in this guide is outlined below.
Single-Crystal X-ray Diffraction: A Generalized Protocol
-
Crystal Growth : High-quality single crystals are essential for successful X-ray diffraction analysis. Suitable crystals are typically grown using methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a supersaturated solution. The choice of solvent is critical and is determined empirically. For the aminothiophene derivatives cited, crystals were grown from 2-butanone solutions by slow evaporation.[1][2]
-
Crystal Mounting and Data Collection : A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. The crystal is then placed within an X-ray diffractometer. To minimize thermal vibrations of the atoms, the crystal is often cooled to a low temperature (e.g., 100-130 K). A monochromatic X-ray beam (e.g., from a Mo or Cu source) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector, such as a CCD or CMOS detector.
-
Data Processing and Structure Solution : The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This raw data is then corrected for various experimental factors to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement.
-
Structure Refinement : The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Logical Relationships of Compared Compounds
The compounds presented in this guide were selected based on their structural similarity to the core scaffold of 5-Chlorothiophen-3-amine. Understanding these relationships is key to interpreting the comparative crystallographic data.
Caption: Structural relationships between the target scaffold and the compared analogs.
References
Cross-Validation of Analytical Techniques for the Characterization of 5-Chlorothiophen-3-amine Hydrochloride
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The robust characterization of pharmaceutical intermediates is paramount in drug development and manufacturing to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 5-Chlorothiophen-3-amine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its purity and structural integrity must be rigorously assessed. This guide provides a comparative overview of three common analytical techniques for the characterization of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: A Comparative Analysis of Performance
The choice of an analytical technique is often a balance between sensitivity, selectivity, and the nature of the information required. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and NMR for the analysis of small aromatic amines and thiophene derivatives, providing a baseline for what can be expected for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | qNMR (Quantitative NMR) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Use | Quantification of purity and impurities. | Identification and quantification of volatile and semi-volatile impurities. | Structural elucidation and absolute quantification. |
| Linearity (R²) | > 0.999[1] | > 0.995[2] | > 0.995[3] |
| Limit of Detection (LOD) | 0.015 µg/mL[1][4] | ng/L to µg/L range[2] | ~0.1% |
| Limit of Quantification (LOQ) | 0.048 µg/mL[1][4] | µg/L to mg/L range[2] | ~0.5% |
| Accuracy (% Recovery) | 98.80 - 100.03%[1][4] | Typically 90-110% | 98.8 - 99.9%[3] |
| Precision (%RSD) | < 2%[3] | < 10% | < 1%[5] |
| Sample Derivatization | Generally not required. | May be required to improve volatility and thermal stability. | Not required. |
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reproducible and reliable analytical data. Below are representative experimental protocols for each technique, tailored for the characterization of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is ideal for determining the purity of this compound and quantifying related substances.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) is a suitable starting point.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 0.7 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.[4]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration within the linear range of the method (e.g., 1-40 µg/mL).[1][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the this compound sample.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Injection Technique: Pulsed splitless injection is recommended for achieving high signal response and good repeatability.[6]
-
Column: A capillary column with a stationary phase suitable for the analysis of amines and aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp (e.g., starting at 60°C, holding for 2 minutes, then ramping to 280°C) to separate compounds with different boiling points.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan to identify unknown impurities and selected ion monitoring (SIM) for targeted quantification of known impurities.
-
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., dichloromethane or hexane).
-
Derivatization (optional): If the compound exhibits poor chromatographic performance (e.g., peak tailing), derivatization with a silylating agent (e.g., BSTFA) can improve volatility and peak shape.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and can also be used for quantitative analysis (qNMR).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.[3]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, as the hydrochloride salt is likely soluble) in an NMR tube.
-
¹H NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.[7]
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.[7]
-
-
Quantitative NMR (qNMR) Protocol:
-
Accurately weigh the sample and a certified internal standard (with a known purity) into a vial.
-
Dissolve the mixture in a deuterated solvent.
-
Acquire the ¹H NMR spectrum with a long relaxation delay (at least 5 times the longest T1 relaxation time) to ensure full signal recovery for accurate integration.
-
The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of the described analytical techniques and the general process for chromatographic analysis.
Caption: Workflow for the cross-validation of analytical techniques.
Caption: General workflow for chromatographic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L | CoLab [colab.ws]
- 7. benchchem.com [benchchem.com]
Structure-activity relationship (SAR) studies of 5-Chlorothiophen-3-amine hydrochloride analogs.
A deep dive into the structure-activity relationships of 5-chlorothiophen-3-amine analogs reveals their potential as anticancer agents, with modifications to the thiophene core significantly influencing their cytotoxic and kinase inhibitory activities. This guide provides a comparative analysis of these analogs, supported by experimental data and detailed protocols, to aid researchers in the development of novel cancer therapeutics.
The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] Among these, aminothiophene derivatives have emerged as promising candidates for anticancer drug development due to their ability to inhibit key signaling pathways involved in cancer progression.[2] This guide focuses on analogs of 5-chlorothiophen-3-amine, exploring how structural modifications impact their efficacy against various cancer cell lines and their inhibitory effects on specific molecular targets.
Comparative Biological Activity of 5-Chlorothiophen-3-amine Analogs and Related Structures
| Compound ID/Reference | Structure | Cancer Cell Line | IC50 (µM) | Key Structural Features & Inferred SAR |
| Thiophene Analog 1 [3] | N-[5-[N-(2-Amino-5-chloro-3,4-dihydro-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid | CCRF-CEM (Human leukemic lymphoblasts) | 1.8 ± 0.1 | Thiophene acts as a bioisostere for a phenyl ring in this folic acid analog. The 5-chloro substituent on the quinazoline ring is a key feature. |
| Thiophene Analog 2 [3] | N-[5-[N-(5-chloro-3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid | CCRF-CEM (Human leukemic lymphoblasts) | 2.1 ± 0.8 | Similar to Analog 1, highlighting the tolerance for substitution at the 2-position of the quinazoline ring. |
| Aminothiophene Derivative 15b | (Structure not fully specified in abstract, described as an amino-thiophene derivative) | A2780 (Ovarian cancer) | 12 ± 0.17 | Demonstrates the anticancer potential of the aminothiophene scaffold.[4] |
| Aminothiophene Derivative 15b [4] | (Structure not fully specified in abstract, described as an amino-thiophene derivative) | A2780CP (Cisplatin-resistant ovarian cancer) | 10 ± 0.15 | Activity against resistant cell lines is a highly desirable feature for novel anticancer agents.[4] |
| Chlorothiophene-based Chalcone C4 | (E)-1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | WiDr (Colorectal cancer) | 0.77 µg/mL | The presence of the 5-chlorothiophene moiety is crucial for activity. The methoxy group on the phenyl ring contributes to potency.[5] |
| Chlorothiophene-based Chalcone C6 [5] | (E)-1-(5-chlorothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | WiDr (Colorectal cancer) | 0.45 µg/mL | Multiple methoxy groups on the phenyl ring enhance the cytotoxic effect, suggesting the importance of electron-donating groups at this position.[5] |
Key Structure-Activity Relationship (SAR) Insights
The analysis of the data presented above, along with broader studies on thiophene derivatives, allows for the deduction of several key SAR trends:
-
Substitution at the 5-position of the Thiophene Ring: The presence of a halogen, such as chlorine, at this position appears to be a favorable feature for anticancer activity, as seen in the chlorothiophene-based chalcones.[5]
-
The Amino Group at the 3-position: The 3-amino group serves as a crucial scaffold for further derivatization, allowing for the introduction of various side chains that can interact with biological targets.
-
Aromatic Substituents: The nature and substitution pattern of aromatic rings attached to the thiophene core significantly modulate the biological activity. Electron-donating groups, such as methoxy substituents, on a phenyl ring can enhance potency.[5]
-
Bioisosteric Replacement: The thiophene ring can act as a bioisostere for a phenyl ring, a common strategy in drug design to improve pharmacokinetic properties and biological activity.[3]
dot
Caption: Key structure-activity relationships of 5-chlorothiophen-3-amine analogs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are detailed protocols for key assays used in the evaluation of the anticancer activity of thiophene analogs.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A2780, WiDr) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 5-chlorothiophen-3-amine analogs (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. Inhibition of the kinase results in a decrease in the phosphorylation of the substrate. The level of phosphorylation can be detected using various methods, such as radioactivity, fluorescence, or luminescence.
Procedure (General):
-
Reaction Setup: In a 96-well plate, add the kinase, the substrate (a peptide or protein), and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP and magnesium chloride (MgCl₂).
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution containing EDTA.
-
Detection: Detect the amount of phosphorylated substrate using a suitable method. For example, in a fluorescence-based assay, a phosphorylation-specific antibody labeled with a fluorophore can be used.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.
Caption: Simplified Wnt/β-catenin signaling pathway and potential points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to the Synthetic Routes of 5-Chlorothiophen-3-amine Hydrochloride
For researchers and professionals in the field of drug development and organic synthesis, the efficient and scalable production of key intermediates is of paramount importance. 5-Chlorothiophen-3-amine hydrochloride is a valuable building block in medicinal chemistry. This guide provides an objective comparison of two plausible synthetic routes to this compound, supported by detailed experimental protocols and a summary of key performance indicators. The presented routes are based on established chemical transformations of thiophene derivatives.
Proposed Synthetic Pathways
Two primary retrospective approaches are considered for the synthesis of this compound. Route A involves the initial chlorination of the thiophene ring followed by nitration and subsequent reduction. Route B commences with a 3-aminothiophene precursor, which undergoes protection, chlorination, and deprotection.
Caption: Comparative workflow of two synthetic routes to this compound.
Data Presentation: A Comparative Analysis
The two proposed routes are evaluated based on several key synthetic parameters in the table below. The yields are estimated based on analogous reactions reported in the literature.
| Parameter | Route A: Late-Stage Amination | Route B: Late-Stage Chlorination |
| Starting Material | 2-Chlorothiophene | 3-Aminothiophene |
| Number of Steps | 4 (including isomer separation) | 5 (including isomer separation) |
| Key Reactions | Electrophilic Nitration, Nitro Reduction | Amine Protection, Electrophilic Chlorination, Deprotection |
| Regiocontrol | Poor in nitration step | Poor in chlorination step |
| Estimated Overall Yield | Low | Low |
| Advantages | - Fewer synthetic steps. - Commercially available starting material. | - Milder reaction conditions for chlorination compared to nitration. |
| Disadvantages | - Nitration can be harsh and produces a difficult-to-separate mixture of isomers, with the desired 3-nitro isomer being the minor product. - Use of strong acids. | - 3-Aminothiophene is unstable and requires protection. - Chlorination yields a mixture of isomers requiring separation. - Longer reaction sequence. |
Experimental Protocols
Detailed methodologies for the key transformations in each proposed route are provided below. These protocols are based on established procedures for similar substrates.
Route A: Late-Stage Amination
Step 1: Nitration of 2-Chlorothiophene
To a solution of 2-chlorothiophene (1 equivalent) in acetic anhydride at 0-5 °C, a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and glacial acetic acid is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is stirred at this temperature for 2-3 hours and then poured onto crushed ice. The resulting precipitate, a mixture of 2-chloro-3-nitrothiophene and 2-chloro-5-nitrothiophene, is filtered, washed with cold water, and dried. The isomers are then separated by column chromatography on silica gel.
Step 2: Reduction of 2-Chloro-3-nitrothiophene
The isolated 2-chloro-3-nitrothiophene (1 equivalent) is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then filtered off through a pad of celite, and the solvent is removed under reduced pressure to yield 5-chlorothiophen-3-amine.
Step 3: Formation of this compound
The crude 5-chlorothiophen-3-amine is dissolved in anhydrous diethyl ether. A solution of hydrogen chloride in diethyl ether (or gaseous HCl) is added dropwise with stirring until precipitation is complete. The resulting white solid is filtered, washed with cold diethyl ether, and dried under vacuum to afford this compound.[1][2]
Route B: Late-Stage Chlorination
Step 1: Protection of 3-Aminothiophene
Due to the instability of 3-aminothiophene, it is often generated in situ or used immediately after preparation.[3] To a solution of 3-aminothiophene (1 equivalent) in a suitable solvent like dichloromethane at 0 °C, acetic anhydride (1.2 equivalents) and a base such as triethylamine (1.5 equivalents) are added. The mixture is stirred at room temperature until the reaction is complete. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to give N-(thiophen-3-yl)acetamide.[4]
Step 2: Chlorination of N-(Thiophen-3-yl)acetamide
N-(Thiophen-3-yl)acetamide (1 equivalent) is dissolved in a solvent such as acetonitrile. N-chlorosuccinimide (NCS) (1.1 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until completion. The solvent is evaporated, and the residue is taken up in an organic solvent and washed with water to remove succinimide. The organic layer is dried and concentrated to yield a mixture of N-(2-chloro-thiophen-3-yl)acetamide and N-(5-chloro-thiophen-3-yl)acetamide, which is then separated by column chromatography.
Step 3: Deprotection of N-(5-Chloro-thiophen-3-yl)acetamide
The isolated N-(5-chloro-thiophen-3-yl)acetamide is heated at reflux in a mixture of concentrated hydrochloric acid and ethanol for several hours. The reaction mixture is then cooled and neutralized with a base (e.g., NaOH solution) to a pH of 8-9. The product, 5-chlorothiophen-3-amine, is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.
Step 4: Formation of this compound
The final salt formation is carried out as described in Step 3 of Route A.[1][2]
Conclusion
Both proposed synthetic routes to this compound present significant challenges, primarily concerning the regioselectivity of the key electrophilic substitution step. Route A is shorter but involves harsh nitrating conditions and is expected to yield the desired 3-nitro isomer as a minor product. Route B employs milder conditions for the introduction of the chlorine atom but requires more steps, including protection and deprotection of the amine, and still results in an isomeric mixture that necessitates separation.
The choice between these routes will depend on the specific capabilities and priorities of the laboratory. For instance, if separation of the 3-nitro and 5-nitro isomers in Route A proves to be more feasible than the separation of the 2-chloro and 5-chloro acetamides in Route B, then Route A might be preferred despite its harsher conditions. Further optimization of the reaction conditions to improve the regioselectivity of either the nitration or chlorination step would be crucial for developing a more efficient and scalable synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of 5-Chlorothiophen-3-amine hydrochloride: A Step-by-Step Guide
The proper disposal of 5-Chlorothiophen-3-amine hydrochloride is critical to ensure laboratory safety and environmental protection. This chemical is classified as a hazardous substance, and its disposal must comply with institutional and regulatory standards. Adherence to the following procedures will mitigate risks and ensure responsible chemical waste management.
Hazard Profile and Safety Considerations
Based on data for structurally similar compounds, this compound is anticipated to be corrosive and harmful. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All handling and preparation for disposal should be conducted within a certified chemical fume hood.
Summary of Potential Hazards:
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2] |
| Eye Damage/Irritation | Causes serious eye damage.[1][2] |
| Corrosive to Metals | May be corrosive to metals.[1][2] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a certified environmental management service.[1][3][4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][6]
1. Container Preparation:
-
For solid waste, utilize the original manufacturer's container whenever possible.[7]
-
If the original container is not available or compromised, transfer the waste to a new, clean, and compatible container. The container must be made of a material that will not react with the chemical and must have a secure, leak-proof screw-on cap.[7][8]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]
2. Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag.
-
The label must include the full chemical name: "this compound," the quantity of waste, and the date of accumulation.
-
Indicate the specific hazards (e.g., "Corrosive," "Toxic").
3. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8]
-
The SAA must be a secure, well-ventilated area, away from general laboratory traffic.
-
Ensure secondary containment by placing the waste container inside a larger, chemically resistant bin or tray to contain any potential leaks.[7]
-
Segregate this waste from incompatible materials, such as strong oxidizing agents and bases.[4][5]
4. Scheduling Waste Collection:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.
-
Follow all institutional procedures for waste collection requests. Hazardous waste must be collected within 90 days from the time the container is first used for waste accumulation.[7]
5. Handling Spills:
-
In the event of a spill, contain the material using an inert absorbent such as sand or vermiculite.[2]
-
Carefully sweep up the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[2]
-
Avoid breathing any dust or vapors.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure working environment and upholding environmental responsibility.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for 5-Chlorothiophen-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Hazard Summary
Based on analogous compounds, 5-Chlorothiophen-3-amine hydrochloride is anticipated to possess the following hazards:
| Hazard Classification | Description |
| Corrosive to Metals | May be corrosive to certain metals.[1][2] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2] |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Respiratory Irritation | May cause respiratory irritation.[3][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety Goggles and Face Shield | Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing.[5] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use.[3] |
| Body | Protective Clothing | A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, chemical-resistant aprons or full-body suits should be considered.[5] |
| Respiratory | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases, especially when handling the powder outside of a certified chemical fume hood. |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is essential for the safe management of this compound in a laboratory setting.
Handling and Storage
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[5]
-
Review Safety Data Sheets: Before commencing work, review the SDSs of analogous compounds to reinforce understanding of the potential hazards.
Step 2: Handling the Compound
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.[6]
-
Dispensing: When weighing or transferring the solid material, do so carefully to minimize dust generation.
-
Solution Preparation: If preparing solutions, slowly add the solid to the solvent to avoid splashing.
Step 3: Storage
-
Container: Store in a tightly sealed, properly labeled container.[2]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2][5]
-
Corrosives Cabinet: Store in a designated corrosives cabinet.
Spill Management
Step 1: Evacuate and Secure the Area
-
Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Restrict access to the spill area.
Step 2: Don Appropriate PPE
-
Wear the appropriate PPE, including respiratory protection, before attempting to clean up the spill.
Step 3: Contain and Absorb the Spill
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled waste container.
-
For liquid spills, cover with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[2]
Step 4: Decontaminate the Area
-
Once the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent.
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step 1: Waste Collection
-
Collect all solid waste, contaminated PPE, and cleanup materials in a dedicated, properly labeled hazardous waste container.
-
Liquid waste should be collected in a separate, compatible, and labeled hazardous waste container.
Step 2: Waste Storage
-
Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
Step 3: Waste Disposal
-
Dispose of the hazardous waste through your institution's designated environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1][7]
-
Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





